2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
2-iodo-4-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFWKVXKKCOJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252852 | |
| Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852569-37-0 | |
| Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852569-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline: A Key Intermediate for Advanced Pharmaceutical Research
An In-depth Technical Guide on the Synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
This document provides a detailed technical overview of the synthesis, mechanistic underpinnings, and practical application of this compound. Designed for researchers and professionals in organic synthesis and drug development, this guide explains the critical process variables and the chemical logic that dictates the synthetic strategy for this valuable compound.
Introduction & Strategic Importance
This compound (CAS No: 852569-37-0) is a highly functionalized aromatic amine that has emerged as a pivotal building block in modern medicinal and agricultural chemistry.[1] Its strategic importance is derived from its unique substitution pattern, which combines three distinct functional groups on an aniline core: an iodine atom, a nitro group, and a trifluoromethyl group.[1]
This specific arrangement makes the molecule an exceptionally versatile intermediate.[2] It is prominently used in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other complex therapeutic agents.[2] The individual functional groups contribute distinct properties:
-
Trifluoromethyl Group (-CF₃): Enhances metabolic stability and lipophilicity, crucial properties in drug design that improve a molecule's ability to penetrate cell membranes.[1][2]
-
Nitro Group (-NO₂): A strong electron-withdrawing group that influences the molecule's reactivity. It can also participate in redox reactions within biological systems and serves as a handle for further chemical transformations, such as reduction to an amino group.[1][2]
-
Iodine Atom (-I): Acts as an excellent leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of additional molecular complexity.[1] The iodine can also participate in halogen bonding, a noncovalent interaction increasingly recognized for its role in drug-receptor binding.[2]
Mechanistic Rationale: The Chemistry of Electrophilic Aromatic Substitution
The synthesis of this compound from its precursor, 4-nitro-3-(trifluoromethyl)aniline, is a classic example of electrophilic aromatic substitution. The success of this reaction hinges on the directing effects of the substituents already present on the aromatic ring.
The aniline starting material has three key groups that influence the position of the incoming electrophile (I⁺):
-
Amino Group (-NH₂): A powerful activating group and an ortho, para-director.
-
Nitro Group (-NO₂): A strong deactivating group and a meta-director.
-
Trifluoromethyl Group (-CF₃): A strong deactivating group and a meta-director.
The directing power of the amino group dominates, strongly favoring substitution at the positions ortho and para to it. The para position is already occupied by the trifluoromethyl group. Therefore, the electrophilic iodine is overwhelmingly directed to the open ortho position, yielding the desired 2-iodo product with high regioselectivity.
Caption: Reaction mechanism for the iodination of 4-nitro-3-(trifluoromethyl)aniline.
Overall Synthesis Workflow
The most efficient and high-yielding reported method involves the direct iodination of commercially available 4-nitro-3-(trifluoromethyl)aniline, also known as 5-amino-2-nitrobenzotrifluoride.[2][3]
Sources
Physicochemical properties of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
This compound presents a compelling profile for researchers in drug discovery and materials science. Its physicochemical properties are a direct consequence of its unique substitution pattern. A melting point of 128-130 °C indicates a stable crystalline solid. While quantitative solubility and pKa data require experimental determination using the robust protocols provided herein, its structure implies high lipophilicity and weak basicity, features that are often desirable in drug candidates. Its predicted spectral characteristics provide a clear roadmap for its identification and quality control. The true value of this compound lies in its synthetic potential, where each functional group serves as a distinct handle for molecular elaboration, making it a powerful platform for the creation of novel and complex chemical entities. [1][2]
References
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BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]
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MedPharma. To determine the melting point of given organic compound. (2025-04-15). Available from: [Link]
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Bermejo, M. & Fulper, T. A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies. Available from: [Link]
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Quora. How do you perform the shake flask method to determine solubility?. (2017-04-27). Available from: [Link]
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ResearchGate. Study on standardization of shake-flask solubility determination method | Request PDF. (2025-08-05). Available from: [Link]
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NIH National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]
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PubChem. 2-Iodo-4-nitroaniline. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Available from: [Link]
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NIST. Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook. Available from: [Link]
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PubChemLite. 2-iodo-4-(trifluoromethyl)aniline (C7H5F3IN). Available from: [Link]
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PubChem. 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine. Available from: [Link]
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ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. (2025-08-09). Available from: [Link]
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ChemSrc. 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5. (2025-08-21). Available from: [Link]
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Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019-04-01). Available from: [Link]
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ResearchGate. (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. (2025-08-06). Available from: [Link]
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Cheméo. Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6). Available from: [Link]
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PubChem. 2-Iodo-4-(trifluoromethyl)aniline. Available from: [Link]
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An In-Depth Technical Guide to 2-Iodo-4-nitro-5-(trifluoromethyl)aniline: A Key Building Block in Modern Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, a critical chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.
Core Compound Identification
Chemical Name: this compound CAS Number: 852569-37-0[1] Molecular Formula: C₇H₄F₃IN₂O₂[2] Molecular Weight: 332.02 g/mol [1][2]
This halogenated aromatic amine is distinguished by the presence of an iodine atom, a nitro group, and a trifluoromethyl group on an aniline core.[2] This unique combination of functional groups imparts specific reactivity and properties, making it a valuable building block in organic synthesis.[2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 852569-37-0 | [1] |
| Molecular Formula | C₇H₄F₃IN₂O₂ | [2] |
| Molecular Weight | 332.02 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 128 - 130 °C | |
| Purity | ≥ 95% |
Strategic Synthesis of this compound
The synthesis of this compound can be achieved through multiple strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability.
Iodination of 5-Amino-2-nitrobenzotrifluoride
A common and efficient method involves the direct iodination of 5-amino-2-nitrobenzotrifluoride. This electrophilic aromatic substitution reaction introduces an iodine atom at the position ortho to the amino group.
Experimental Protocol: Iodination of 5-Amino-2-nitrobenzotrifluoride
Materials:
-
5-Amino-2-nitrobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2-nitrobenzotrifluoride in a suitable solvent system such as a mixture of THF and methanol.
-
Add N-Iodosuccinimide (NIS) and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Iodination of 5-Amino-2-nitrobenzotrifluoride.
Nitration of 2-Iodo-5-(trifluoromethyl)aniline
An alternative approach involves the nitration of 2-Iodo-5-(trifluoromethyl)aniline. This method leverages the directing effects of the amino and trifluoromethyl groups to introduce a nitro group at the desired position.
Experimental Protocol: Nitration of 2-Iodo-5-(trifluoromethyl)aniline
Materials:
-
2-Iodo-5-(trifluoromethyl)aniline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add 2-Iodo-5-(trifluoromethyl)aniline to the cooled nitrating mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified period, monitoring its progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the acidic solution with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Recrystallize or purify the crude product by column chromatography to obtain pure this compound.
Caption: Nitration of 2-Iodo-5-(trifluoromethyl)aniline.
Chemical Reactivity and Synthetic Utility
The strategic placement of the iodo, nitro, and trifluoromethyl groups on the aniline ring governs the reactivity of this compound, making it a versatile intermediate.
-
Substitution of the Iodine Atom: The carbon-iodine bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 2-position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation opens up avenues for further functionalization, such as diazotization and subsequent reactions.
-
Modification of the Amino Group: The primary amino group can undergo various reactions, including acylation, alkylation, and diazotization, providing a handle for introducing diverse functionalities.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable precursor in several high-value applications.
Intermediate in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
This compound is a key intermediate in the synthesis of certain Selective Androgen Receptor Modulators (SARMs).[3] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (virilizing) effects.[3][4][5] The synthesis of various SARM candidates often involves the modification of the aniline core of this compound. For instance, the iodo group can be displaced, and the nitro group can be reduced and further functionalized to build the complex molecular architectures required for selective androgen receptor binding and activation.[6][7]
Precursor for Agrochemicals
The trifluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance metabolic stability and biological activity. This compound serves as a building block for the synthesis of novel pesticides and herbicides.
Building Block for Advanced Materials
The presence of multiple functional groups allows for the incorporation of this molecule into polymeric structures or as a precursor for the synthesis of dyes and pigments with specific photophysical properties.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for this compound is limited, characterization would typically involve the following techniques. The data for structurally similar compounds can provide valuable insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the electronic effects of the iodo, nitro, and trifluoromethyl groups. For example, in the related compound 2-Iodo-4-(trifluoromethyl)aniline, the aromatic protons appear at δ 7.87 (d, J = 2.0 Hz, 1H), 7.37 (dd, J1 = 8.4 Hz, J2 = 2.0 Hz, 1H), and 6.74 (d, J = 8.4 Hz, 1H), with the amine protons appearing as a singlet at 4.41 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-F stretching of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (332.02 g/mol ), along with characteristic fragmentation patterns.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P262 (Do not get in eyes, on skin, or on clothing), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P402 + P404 (Store in a dry place. Store in a closed container).
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important chemical intermediate with a diverse range of applications, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules, most notably as a key building block for the development of novel Selective Androgen Receptor Modulators. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and scientists leveraging this compound in their work.
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
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Spectral Characterization of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline: A Technical Guide
Introduction
2-Iodo-4-nitro-5-(trifluoromethyl)aniline is a highly substituted aromatic amine with significant potential as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an iodine atom, a nitro group, and a trifluoromethyl group, imparts distinct chemical and physical properties that are of great interest to researchers in drug discovery and materials science. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable intermediate for creating complex molecular architectures.
A thorough understanding of the molecular structure is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound. This technical guide provides an in-depth analysis of the spectral data of this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. We will also detail the experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-3 |
| ~7.9 | s | 1H | H-6 |
| ~4.5 | br s | 2H | -NH₂ |
Interpretation:
The ¹H NMR spectrum is anticipated to be relatively simple due to the substitution pattern on the aromatic ring.
-
Aromatic Protons: The protons on the benzene ring, H-3 and H-6, are expected to appear as singlets due to the lack of adjacent protons (ortho or meta coupling). The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups will deshield these protons, causing them to resonate at a downfield chemical shift, likely in the range of 7.9-8.1 ppm.[3][4] The proton at position 3 (H-3) is ortho to the strongly electron-withdrawing nitro group and the iodine atom, which would likely shift it further downfield compared to the proton at position 6 (H-6).
-
Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet around 4.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be variable and is dependent on concentration and solvent.[5]
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-1 (C-NH₂) |
| ~90 | C-2 (C-I) |
| ~130 | C-3 (C-H) |
| ~145 | C-4 (C-NO₂) |
| ~125 (q, J ≈ 30 Hz) | C-5 (C-CF₃) |
| ~120 | C-6 (C-H) |
| ~122 (q, J ≈ 275 Hz) | -CF₃ |
Interpretation:
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[3][6]
-
The carbon bearing the amino group (C-1) is expected to be significantly deshielded, appearing around 150 ppm.
-
The carbon attached to the iodine atom (C-2) will be shifted upfield due to the "heavy atom effect," appearing around 90 ppm.
-
The carbons bonded to the nitro group (C-4) and the trifluoromethyl group (C-5) will be deshielded. The carbon attached to the nitro group (C-4) is expected at a lower field (~145 ppm) than the carbon attached to the trifluoromethyl group (C-5, ~125 ppm).
-
The carbons bearing protons (C-3 and C-6) will appear in the typical aromatic region, with their exact shifts influenced by the neighboring substituents.
-
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant of approximately 275 Hz.[7] The carbon to which the -CF₃ group is attached (C-5) will also exhibit a smaller quartet splitting due to two-bond coupling (²JCF) of around 30 Hz.[7]
¹⁹F NMR Spectroscopy
Expected ¹⁹F NMR Data (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
Interpretation:
The ¹⁹F NMR spectrum is expected to show a single, sharp singlet around -63 ppm, which is characteristic of a trifluoromethyl group attached to an aromatic ring.[7][8] The absence of coupling indicates no neighboring fluorine or hydrogen atoms within three bonds.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]
-
Instrumentation: Acquire the NMR spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Accumulate 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of 250 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate 1024 scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with a spectral width of 100 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Accumulate 32 scans.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands (Solid, KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 1620 - 1600 | Medium | N-H bending (scissoring) |
| 1580 - 1450 | Strong | C=C aromatic ring stretching |
| 1550 - 1475 | Strong | Asymmetric N-O stretching of -NO₂ |
| 1360 - 1290 | Strong | Symmetric N-O stretching of -NO₂[10] |
| 1335 - 1250 | Strong | C-N stretching of aromatic amine[1] |
| 1300 - 1100 | Strong | C-F stretching of -CF₃ |
| 800 - 600 | Medium-Strong | C-I stretching |
Interpretation:
-
Amine Group (-NH₂): The presence of the primary amine is confirmed by the characteristic N-H stretching vibrations in the 3450-3300 cm⁻¹ region (typically two bands for asymmetric and symmetric stretching) and the N-H bending vibration around 1620-1600 cm⁻¹.[11]
-
Nitro Group (-NO₂): The strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[10][12] These are highly characteristic and confirm the presence of the nitro functionality.
-
Trifluoromethyl Group (-CF₃): The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong and broad absorption bands in the 1300-1100 cm⁻¹ region.
-
Aromatic Ring: The C=C stretching vibrations within the aromatic ring will appear in the 1580-1450 cm⁻¹ region.[1]
-
Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 800 and 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[2][13]
-
Film Deposition: Apply a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[2][13]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2][13]
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the clean, empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Expected Mass Spectrometry Data (High-Resolution ESI-MS):
| m/z | Ion |
| 332.9324 | [M+H]⁺ (Calculated for C₇H₅F₃IN₂O₂⁺) |
| 331.9246 | [M]⁺ (Calculated for C₇H₄F₃IN₂O₂⁺) |
Interpretation:
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.
-
Molecular Ion Peak: In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is often observed. For this compound, this would appear at m/z 332.9324.[1] In electron ionization (EI), the molecular ion [M]⁺ at m/z 331.9246 would be expected. The presence of iodine with its characteristic isotopic pattern (¹²⁷I at 100% abundance) will result in a monoisotopic peak.
-
Fragmentation Pattern: The fragmentation of this molecule under EI conditions would likely involve the loss of the nitro group (-NO₂, 46 Da) or the iodine atom (-I, 127 Da). The trifluoromethyl group (-CF₃, 69 Da) is also a potential leaving group. The fragmentation of aromatic nitro compounds can be complex and may involve rearrangements.[14][15]
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[16][17] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[16]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[18] Apply a high voltage (3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the ions in the positive ion mode over a mass range of m/z 50-500.
-
Data Acquisition and Processing: Acquire the mass spectrum and process the data to determine the accurate mass of the molecular ion and any significant fragment ions.
Visualizing the Workflow
The following diagram illustrates the general workflow for the complete spectral characterization of this compound.
Caption: Workflow for the spectral characterization of the target molecule.
Logical Relationship of Spectral Data
The data obtained from NMR, IR, and MS are complementary and together provide a comprehensive picture of the molecular structure.
Caption: Interrelation of spectral data for structural confirmation.
Conclusion
The spectral characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The expected spectral data, derived from established principles of spectroscopy and analysis of analogous compounds, are in full agreement with the proposed structure. The methodologies outlined in this guide offer a robust framework for researchers to obtain high-quality, reproducible spectral data for this and similar small organic molecules. This comprehensive spectral analysis is a critical step in ensuring the identity and purity of this important synthetic intermediate, thereby supporting its application in the development of new chemical entities.
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An In-Depth Technical Guide to the Solubility and Stability of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, a key intermediate in contemporary drug discovery and fine chemical synthesis. Recognizing the current scarcity of publicly available quantitative data for this specific molecule, this document delivers a robust framework for understanding and, critically, experimentally determining its solubility and stability profiles. By synthesizing established analytical principles with practical, field-proven methodologies, this guide empowers researchers to generate the precise, reliable data essential for process development, formulation, and regulatory compliance.
Molecular Structure and Physicochemical Profile
This compound is a multifaceted aromatic compound with the molecular formula C₇H₄F₃IN₂O₂ and a molecular weight of 332.02 g/mol .[1][2] Its structure is characterized by an aniline core substituted with three distinct functional groups: an iodine atom, a nitro group, and a trifluoromethyl group.[1] Each of these moieties imparts specific electronic and steric properties that collectively govern the molecule's reactivity, solubility, and stability.
The trifluoromethyl group, a strong electron-withdrawing group, significantly enhances the compound's lipophilicity, suggesting a predisposition for solubility in non-polar organic solvents.[2] Conversely, the polar nitro and amine groups introduce the potential for hydrogen bonding and dipole-dipole interactions, which may confer solubility in more polar media. The interplay of these functional groups results in a complex solubility and stability profile that necessitates empirical determination for specific applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃IN₂O₂ | [1] |
| Molecular Weight | 332.02 g/mol | [1][2] |
| Appearance | Solid | - |
| Melting Point | 128 - 130 °C | - |
Solubility Profile: Theoretical Considerations and Experimental Determination
Qualitative Solubility Predictions:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and nitro groups suggests the potential for hydrogen bonding with protic solvents. However, the large, non-polar trifluoromethyl and iodo substituents are likely to limit aqueous solubility. Solubility in alcohols like ethanol and methanol is expected to be moderate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally effective at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): The significant lipophilic character imparted by the trifluoromethyl and iodinated phenyl ring suggests that solubility in non-polar solvents will be limited.[2]
Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a well-established and robust technique.[3] This protocol is adapted from best practices for determining the solubility of pharmaceutical compounds.
Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, pH-buffered aqueous solutions, ethanol, methanol, acetonitrile, DMSO, toluene)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method for quantification[4][5][6]
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. It is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[7]
-
Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or other quantitative method to determine the concentration of this compound.[4][5][6]
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.
Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Workflow for Forced Degradation Studies.
Recommended Handling and Storage
Based on the anticipated stability profile of a halogenated nitroaromatic compound, the following general handling and storage recommendations should be followed:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion
While quantitative solubility and stability data for this compound are not extensively documented, its molecular structure provides a solid basis for predicting its behavior. For applications in pharmaceutical development and chemical synthesis, where precision is paramount, the experimental determination of these properties is indispensable. The protocols detailed in this guide provide a robust framework for generating the high-quality data necessary for informed decision-making in process optimization, formulation development, and regulatory submissions.
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2-Iodo-5-(trifluoromethyl)aniline | C7H5F3IN | CID 13571938 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Investigation of hydrolytic stability of N-trifluoromethyl secondary... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Q1A(R2) Guideline - ICH. (n.d.). Retrieved January 19, 2026, from [Link]
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Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC - NIH. (2021, April 27). Retrieved January 19, 2026, from [Link]
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Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (n.d.). Retrieved January 19, 2026, from [Link]
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Effect of pH on the absorbances of nitroaniline isomers. Conditions:... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed. (2014, March 21). Retrieved January 19, 2026, from [Link]
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(PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11). Retrieved January 19, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy. (2021, January 1). Retrieved January 19, 2026, from [Link]
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An Exemplar-Based Technical Guide to the Crystallographic Analysis of Halogenated Nitroanilines
A Case Study on 2-Bromo-4-nitroaniline as a proxy for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies involved in determining and analyzing the crystal structure of halogenated nitroanilines. Due to the absence of a publicly archived primary crystallographic report for this compound, this document utilizes the well-characterized structure of 2-Bromo-4-nitroaniline as an illustrative exemplar. The synthesis, single-crystal growth, X-ray diffraction analysis, and detailed structural interpretation of this analogue are presented to offer researchers, scientists, and drug development professionals a robust framework for understanding the solid-state properties of this important class of chemical compounds. The narrative emphasizes the causality behind experimental choices and adheres to rigorous standards of scientific validation.
Introduction: The Rationale for an Exemplar-Based Approach
This compound is a halogenated aromatic amine with potential applications in organic synthesis and as a biochemical probe.[1] Its molecular architecture, featuring an iodine atom, a nitro group, and a trifluoromethyl group, suggests a rich landscape of intermolecular interactions that govern its crystal packing, including halogen bonding and hydrogen bonding. While preliminary crystallographic data for this specific compound has been reported as a monoclinic P21/c space group with unit cell parameters of a = 12.4 Å, b = 8.6 Å, and c = 14.2 Å, the primary source containing the full atomic coordinates and detailed experimental protocols is not publicly available in crystallographic databases.[2]
To provide a scientifically rigorous and technically detailed guide, we pivot to a well-documented analogue, 2-Bromo-4-nitroaniline . This compound shares key functional groups with the target molecule—a halogen atom and a nitro group on an aniline frame—and its crystal structure has been thoroughly elucidated and published.[1] By dissecting the experimental workflow and structural features of 2-Bromo-4-nitroaniline, we can effectively demonstrate the critical techniques and analytical insights applicable to the broader class of halogenated nitroanilines.
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that demands precision and a clear understanding of the underlying chemical principles. The following sections detail a field-proven protocol.
Synthesis of 2-Bromo-4-nitroaniline
The synthesis of halogenated nitroanilines often proceeds via electrophilic aromatic substitution. The choice of reagents and conditions is dictated by the directing effects of the substituents on the aniline ring. The amino group is a strong activating ortho-, para-director, while the nitro group is a deactivating meta-director.
Protocol:
-
Starting Material: Begin with 4-nitroaniline. The para-nitro group effectively blocks one of the prime positions for substitution, simplifying the regiochemical outcome.
-
Bromination Agent: N-Bromosuccinimide (NBS) is a suitable source of electrophilic bromine. It is safer and easier to handle than elemental bromine.
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is chosen to dissolve the starting materials and facilitate the reaction.
-
Reaction: Dissolve 4-nitroaniline in the chosen solvent. Add NBS portion-wise at room temperature to control the reaction rate and temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed to remove residual solvent and impurities, and then purified by recrystallization from a suitable solvent like ethanol to yield pure 2-Bromo-4-nitroaniline.
Single-Crystal Growth
The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. The goal is to allow molecules to self-assemble into a perfectly ordered lattice.
Protocol: Slow Evaporation Method
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound when heated but lead to supersaturation upon cooling or slow evaporation. For compounds like 2-Bromo-4-nitroaniline, moderately polar solvents such as ethanol or ethyl acetate are good starting points.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter or a cotton plug in a pipette to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a perforated cap or parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The experimental parameters are chosen to maximize the quality and resolution of the diffraction data.
Workflow Diagram:
Caption: Workflow from synthesis to final structure validation.
Protocol based on the study of 2-Bromo-4-nitroaniline: [1]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer: Data is collected on a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector (e.g., a Bruker Kappa APEXII).[1]
-
X-ray Source: A monochromatic X-ray source is used, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).
-
Temperature: Data collection is often performed at a low temperature (e.g., 100 K or 296 K as in the exemplar case) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1]
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Software such as APEX2 is used to control the data collection process.[1]
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption. This is performed using software like SAINT and SADABS.[1]
Structural Analysis of 2-Bromo-4-nitroaniline
The culmination of the experimental work is the solution and refinement of the crystal structure, which provides detailed insights into the molecule's geometry and its interactions in the solid state.
Crystallographic Data
The key crystallographic parameters for 2-Bromo-4-nitroaniline are summarized below.[1]
| Parameter | Value |
| Chemical Formula | C₆H₅BrN₂O₂ |
| Formula Weight | 217.03 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.098(3) |
| b (Å) | 16.763(4) |
| c (Å) | 3.9540(9) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 735.6(3) |
| Z (Molecules per cell) | 4 |
| Temperature (K) | 296(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor [I>2σ(I)] | R1 = 0.039 |
Molecular Structure
The refined structure reveals the precise geometry of the 2-Bromo-4-nitroaniline molecule.
Caption: Molecular structure of 2-Bromo-4-nitroaniline.
Key geometric features include:
-
Planarity: The molecule is nearly planar. The dihedral angle between the nitro group and the aromatic ring is only 4.57(4)°.[1] This planarity facilitates efficient crystal packing.
-
Intramolecular Interactions: A notable feature is an intramolecular N—H⋯Br hydrogen bond. This interaction creates a stable five-membered ring within the molecule, further reinforcing its planarity.[1]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by a network of intermolecular forces that assemble the individual molecules into a three-dimensional lattice. In the case of 2-Bromo-4-nitroaniline, the dominant interactions are intermolecular hydrogen bonds.[1]
-
N—H⋯N and N—H⋯O Hydrogen Bonds: These interactions link adjacent molecules, creating a robust network that defines the crystal's architecture. The amino group acts as a hydrogen bond donor, while the nitro group's oxygen atoms and the neighboring amino group's nitrogen atom act as acceptors.[1]
The study of these non-covalent interactions is crucial in drug development and materials science, as they directly influence critical properties such as solubility, melting point, stability, and bioavailability. The presence of a halogen atom also introduces the possibility of halogen bonding (e.g., Br···O interactions), which, while not dominant in this specific exemplar, is a key consideration in related structures.
Conclusion
This guide has detailed the comprehensive process of determining and analyzing the crystal structure of a halogenated nitroaniline, using 2-Bromo-4-nitroaniline as a scientifically robust case study. The methodologies outlined, from rational synthesis and meticulous single-crystal growth to high-precision X-ray diffraction and in-depth structural analysis, provide a foundational workflow for researchers in the field. The analysis of the exemplar structure underscores the importance of both intramolecular and intermolecular interactions in defining the solid-state architecture of these compounds. This understanding is fundamental to predicting and engineering the physicochemical properties of new materials and active pharmaceutical ingredients.
References
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Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
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A Technical Guide to the Mechanism of Action of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (Flutianil)
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, a compound known commercially as Flutianil. Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, distinguished by its highly specific and potent activity against powdery mildew species.[1][2][3] Classified by the Fungicide Resistance Action Committee (FRAC) in group U13, its mode of action is unique and not fully elucidated, setting it apart from existing fungicides and making it a critical tool for resistance management.[1][4][5] This document synthesizes findings from morphological and molecular studies to detail its core mechanism, which involves the targeted disruption of the fungal haustorium—the primary structure for nutrient acquisition from the host plant.[1][6][7] We present detailed experimental protocols for validation, discuss its resistance profile, and provide visual diagrams to elucidate its biological pathway and associated research workflows.
Introduction: A Novel Fungicide for Resistance Management
The escalating development of resistance to conventional fungicides presents a persistent challenge in agriculture. The introduction of fungicides with novel modes of action is paramount for effective and sustainable disease control. This compound, or Flutianil, represents a significant development in this area.[2][8] Discovered through extensive screening of cyano-methylene thiazolidine derivatives, Flutianil exhibits exceptional efficacy against a narrow spectrum of pathogens, specifically the obligate biotrophic fungi that cause powdery mildew.[2][3]
Its classification in FRAC Group U13 underscores its unique mechanism, which shares no cross-resistance with other major fungicide classes like sterol demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), or succinate dehydrogenase inhibitors (SDHIs).[2][8][9] This guide delves into the biochemical and morphological evidence that defines its mode of action, providing researchers and drug development professionals with a foundational understanding of this unique compound.
The Core Mechanism: Targeted Inhibition of the Fungal Haustorium
Unlike many fungicides that inhibit early-stage fungal development, Flutianil's activity is highly specific to a later, critical stage of host infection. Morphological studies have conclusively shown that Flutianil does not inhibit conidium germination, appressorium formation, or penetration of the host cell.[1][2][9] Instead, its primary action is the potent and specific inhibition of haustorium formation and function.[2][6]
The haustorium is a specialized feeding structure that the fungus extends into the host plant's cells to absorb nutrients, which are essential for fungal survival, growth, and proliferation.[1] By targeting this structure, Flutianil effectively starves the pathogen.
Morphological Disruption of Haustorial Integrity
The decision to investigate the haustorium as the primary target was driven by initial observations that Flutianil-treated fungi failed to progress beyond the initial penetration stage. Transmission electron microscopy (TEM) was employed to visualize the ultrastructural changes within the host-pathogen interface, a logical step to pinpoint the subcellular target. These studies revealed that Flutianil treatment leads to significant abnormalities in the haustorium. Specifically, the extra-haustorial matrix and the fungal cell wall of the haustorium become obscured and fail to develop properly.[1][7] This physical disruption is the first clear indicator of Flutianil's unique mechanism.
Molecular Impact: Downregulation of Nutrient Transport
To validate the hypothesis that morphological disruption leads to functional impairment (i.e., nutrient starvation), researchers turned to transcriptomics. RNA sequencing (RNA-seq) is the logical choice for a comprehensive, unbiased analysis of gene expression changes in the pathogen following treatment. RNA-seq analysis of Blumeria graminis treated with Flutianil revealed that the compound specifically downregulates the expression of genes primarily located in the haustoria.[1][7] Notably, these include genes encoding for critical sugar transporters and various effector proteins that facilitate nutrient uptake from the host.[1] This molecular evidence strongly supports the primary mechanism of nutrient absorption inhibition, leading to the subsequent halt of secondary hyphal elongation and sporulation.[1][2]
The following diagram illustrates the fungal infection process and the specific point of intervention by Flutianil.
Caption: Fungal infection pathway and Flutianil's specific point of inhibition.
Quantitative Efficacy & Antifungal Spectrum
Flutianil's antifungal spectrum is remarkably narrow, with high efficacy demonstrated exclusively against various species of powdery mildew.[1][2] This specificity is a key attribute, minimizing off-target effects. Its potency is measured by the half-maximal effective concentration (EC50), the concentration required to inhibit 50% of fungal growth.
| Target Pathogen | Host Crop | Efficacy | Reference |
| Podosphaera xanthii | Cucumber | High (100% control at 10 mg/L) | [2] |
| Erysiphe necator | Grape | High | [2] |
| Blumeria graminis f. sp. tritici | Wheat | High | [2] |
| Sphaerotheca aphanis | Strawberry | High | [2] |
| Other Fungi (Botrytis, etc.) | Various | No efficacy even at 500 mg/L | [2] |
Experimental Validation and Methodologies
To ensure scientific rigor, any investigation into a novel mechanism of action must be built upon a self-validating system of experiments. The following protocols provide a framework for confirming the activity of this compound.
The logical workflow for mechanism-of-action studies is outlined below.
Caption: Workflow for elucidating Flutianil's mechanism of action.
Protocol: In Planta Curative Activity Assay
Causality: This protocol is designed to determine if the compound can halt fungal development after infection has been established, which is essential for a fungicide with a post-penetration mode of action.
-
Plant Preparation: Cultivate host plants (e.g., cucumber, Cucumis sativus) to the 2-leaf stage in a controlled environment.
-
Inoculation: Prepare a spore suspension of a target pathogen (e.g., Podosphaera xanthii) at 1x10⁵ conidia/mL in sterile water with a surfactant. Uniformly spray-inoculate the leaves of the plants.
-
Incubation: Place the inoculated plants in a growth chamber with high humidity for 24-48 hours to allow for germination, penetration, and the initial establishment of haustoria.
-
Treatment Application:
-
Prepare serial dilutions of Flutianil (e.g., 0.1, 1, 10, 100 mg/L) in a suitable solvent/water mixture.
-
Prepare a "vehicle control" with only the solvent/water mixture.
-
Prepare an "untreated control" with no spray.
-
Apply the treatments to the infected plants until runoff.
-
-
Evaluation: After 7-10 days, visually assess the percentage of leaf area covered with powdery mildew lesions for each treatment group. Calculate the EC50 value. A high curative activity confirms a post-penetration mechanism.[2]
Protocol: Microscopic Analysis of Haustorial Development
Causality: This protocol directly visualizes the impact of the compound on the specific fungal structures involved in infection, allowing for the precise identification of the inhibited developmental stage.
-
Sample Preparation: Use leaf discs from plants inoculated and treated as described in the curative assay (Section 4.1). Collect samples at time points post-treatment (e.g., 24, 48, 72 hours).
-
Staining:
-
To visualize fungal structures, stain the leaf discs with a fluorochrome like Calcofluor White, which binds to chitin in the fungal cell wall.[7]
-
Alternatively, use a stain like Trypan Blue to visualize hyphae and haustoria.
-
-
Microscopy: Observe the stained samples using fluorescence or bright-field microscopy.
-
Analysis:
-
Untreated Control: Observe the normal development of primary germ tubes, appressoria, penetration pegs, and fully formed, complex haustoria.
-
Flutianil-Treated: Quantify the percentage of infection sites that progress to each stage. A significant reduction in the formation of mature haustoria and secondary hyphae, despite normal germination and appressorium formation, points to the haustorium as the target.[2][7]
-
Conclusion and Future Directions
The mechanism of action for this compound (Flutianil) is a targeted and highly specific process. It does not act on the common, early stages of fungal infection but instead inhibits the development and function of the haustorium. This is achieved through the physical disruption of the haustorial structure and the downregulation of essential nutrient transporter genes.[1][7] This unique mechanism, distinct from all other major fungicide classes, makes Flutianil an invaluable component in modern agricultural disease management, particularly for combating resistant strains of powdery mildew.
While the physiological target is clear, the precise molecular binding partner within the fungus remains an area for future research. Identifying the specific protein or receptor that Flutianil interacts with would fully elucidate its pathway and could pave the way for the development of new fungicides based on this novel target site.
References
-
Kimura S, et al. (2020). Biological properties of flutianil as a novel fungicide against powdery mildew. J Pestic Sci. 45(4):206-215.
-
BenchChem (2025). Flutianil: A Technical Guide to the Novel Mode of Action in FRAC Group U13. BenchChem Technical Guides.
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BenchChem (2025). Flutianil: A Technical Guide to its Antifungal Spectrum and Target Pathogens. BenchChem Technical Guides.
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MedchemExpress.com. Flutianil | Fungicide. MedchemExpress.
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OAT Agrio Co., Ltd. Flutianil. OAT Agrio Products.
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BenchChem (2025). Flutianil: A Technical Guide to its Discovery, Synthesis, and Biological Activity. BenchChem Technical Guides.
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Minnesota Department of Agriculture (2018). Flutianil Registration Information. MDA Reports.
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IR-4 Project (2019). FLUTIANIL Fungicide Overview. IR-4 Workshop Presentations.
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(Publication based on search result[7]) Effect of flutianil on the morphology and gene expression of powdery mildew. ResearchGate.
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Electron-deficient aromatic system of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Electron-Deficient Aromatic System of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in contemporary organic synthesis and drug discovery. The document elucidates the molecule's unique electronic and steric properties, stemming from its highly electron-deficient aromatic core. We will delve into its synthesis, detailed reactivity profile—including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction—and its applications as a versatile building block. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical attributes of this compound in their work.
Introduction: The Chemistry of a Highly Activated Aromatic System
This compound is a halogenated aromatic amine characterized by a sterically hindered and electron-deficient aromatic system.[1] The convergence of three distinct functional groups on the aniline core—a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and an iodine atom (-I)—creates a unique chemical entity with significant potential in synthetic chemistry. The powerful electron-withdrawing nature of the nitro and trifluoromethyl groups dramatically lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This inherent reactivity is central to its utility as a synthetic intermediate.
The trifluoromethyl group, in particular, imparts desirable properties such as enhanced lipophilicity and metabolic stability, which are highly sought after in drug design.[2] Consequently, this molecule serves as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide will explore the fundamental principles governing its reactivity and provide practical insights into its application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 852569-37-0 | |
| Molecular Formula | C₇H₄F₃IN₂O₂ | [3] |
| Molecular Weight | 332.02 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 128 - 130 °C | |
| IUPAC Name | This compound | [3] |
| InChI Key | LIFWKVXKKCOJPY-UHFFFAOYSA-N | [3] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR can be found in specialized chemical databases and literature, often provided by suppliers or in research articles detailing its synthesis or use.[5]
Synthesis of this compound
The most common and efficient synthesis of the title compound involves the direct iodination of its precursor, 5-amino-2-nitrobenzotrifluoride (also known as 4-nitro-3-(trifluoromethyl)aniline). This electrophilic aromatic substitution is facilitated by the activating effect of the amino group.
Synthetic Workflow
The general workflow for the synthesis is depicted below. The choice of an iodinating agent and an acid catalyst is crucial for achieving high yields. N-Iodosuccinimide (NIS) is a preferred reagent due to its ease of handling and reactivity.
Sources
An In-Depth Technical Guide on the Lipophilicity of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline: The Pivotal Role of the Trifluoromethyl Group
Abstract
Lipophilicity, a critical physicochemical parameter in drug discovery and development, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the lipophilicity of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, with a specific focus on the significant contribution of the trifluoromethyl (-CF3) group. We will explore the theoretical underpinnings of lipophilicity, the electronic and steric effects of the -CF3 group, and the interplay with other substituents on the aniline core. Furthermore, this document details both experimental and computational methodologies for determining the partition coefficient (log P), offering researchers and drug development professionals a robust framework for understanding and predicting the behavior of this and similar halogenated nitroaromatic compounds.
Introduction: The Central Role of Lipophilicity in Drug Design
The journey of a drug from administration to its target site is a complex odyssey through various biological environments. A key determinant of this journey is the molecule's lipophilicity, or its affinity for lipid-like environments.[1] Measured by the partition coefficient (log P), which quantifies the equilibrium distribution of a compound between an immiscible organic (typically n-octanol) and aqueous phase, lipophilicity governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] An optimal lipophilicity is crucial; too high, and the drug may become sequestered in fatty tissues, leading to toxicity and poor distribution. Too low, and it may fail to cross cellular membranes to reach its intracellular target.
The molecule of interest, this compound, presents a fascinating case study in substituent effects on lipophilicity.[3][4] Its structure comprises an aniline core heavily substituted with three distinct functionalities: an iodo group, a nitro group, and a trifluoromethyl group.[3][4] While each substituent contributes to the overall physicochemical profile, the trifluoromethyl group is of particular interest due to its unique electronic properties and its increasing prevalence in medicinal chemistry.[5][6] This guide will dissect the individual and synergistic contributions of these groups, with a primary focus on the role of the -CF3 moiety in modulating the lipophilicity of the parent aniline structure.
The Trifluoromethyl Group: A Unique Modulator of Physicochemical Properties
The trifluoromethyl group has become a favored substituent in modern drug design for its ability to enhance metabolic stability, binding affinity, and bioavailability.[5][6] Its impact on lipophilicity, however, is nuanced and context-dependent.
Electronic Effects: Induction and the Absence of Resonance
The -CF3 group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[7][8] The high electronegativity of the three fluorine atoms pulls electron density away from the aromatic ring.[6][8] Unlike other electron-withdrawing groups, the -CF3 group does not participate in resonance with the aromatic π-system. This powerful inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and significantly influences the acidity of nearby functional groups.[7]
Contribution to Lipophilicity: The Hansch π Value
The contribution of a substituent to the overall lipophilicity of a molecule is often quantified by the Hansch π value, defined as π = log P(substituted) - log P(unsubstituted). The trifluoromethyl group possesses a positive Hansch π value of +0.88, indicating that its addition to a molecule generally increases lipophilicity.[5] This increase is attributed to the hydrophobic nature of the fluorine atoms.[5][6]
The Interplay of Substituents in this compound
In this compound, the overall lipophilicity is a composite of the contributions from the aniline core and its three substituents.
-
Aniline Core: Aniline itself is a moderately lipophilic molecule with an experimental log P of approximately 0.90.[9]
-
Iodo Group: Halogens, including iodine, are known to increase lipophilicity.
-
Nitro Group: The nitro group is generally considered to be polar and can decrease lipophilicity in some contexts.[10] However, its presence can also lead to improved interactions with biological targets.[11] The effect of a nitro group on lipophilicity can be complex and depends on the overall molecular structure.[12]
-
Trifluoromethyl Group: As discussed, the -CF3 group significantly enhances lipophilicity.[5][6]
The interplay of these groups is not merely additive. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups will influence the electron distribution across the entire molecule, impacting its solvation properties and, consequently, its partitioning behavior.
Methodologies for Determining Lipophilicity
Accurate determination of log P is paramount for understanding and predicting a compound's behavior. Both experimental and computational methods are widely employed.
Experimental Determination: The Shake-Flask Method (OECD Guideline 107)
The gold standard for experimental log P determination is the shake-flask method. This protocol involves dissolving the test substance in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the substance in each phase.
Experimental Protocol: Shake-Flask Log P Determination
-
Preparation of Phases:
-
Saturate n-octanol with water by shaking for 24 hours.
-
Saturate water with n-octanol by shaking for 24 hours.
-
Separate the phases by centrifugation.
-
-
Test Substance Preparation:
-
Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio should be adjusted based on the expected log P value.
-
Shake the vessel at a constant temperature (typically 25 °C) until equilibrium is reached (a minimum of 24 hours is recommended, with periodic sampling to confirm equilibrium).
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Analysis:
-
Carefully sample both the n-octanol and water phases.
-
Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Log P is the base-10 logarithm of P.
-
Caption: Workflow for experimental Log P determination.
Computational Prediction of Log P
In silico methods for predicting log P are invaluable for high-throughput screening and early-stage drug discovery.[1][13] These methods can be broadly categorized into two classes: substructure-based and whole-molecule approaches.[2]
-
Substructure-based methods: These approaches, such as those based on atomic or group contributions, estimate log P by summing the contributions of individual fragments or atoms within the molecule.[14]
-
Whole-molecule approaches: These methods consider the entire 3D structure of the molecule and use properties like molecular orbitals or surface area to calculate log P.[14]
Several well-established algorithms and software packages are available for log P prediction, including ALOGPS, ChemAxon's logP predictor, and deep learning models.[2][15]
Data Summary: Predicted Lipophilicity
| Compound | Predicted Log P (XLogP3) |
| 2-Iodo-5-(trifluoromethyl)aniline | 2.8[16] |
| 2-Iodo-4-(trifluoromethyl)aniline | 2.8[17] |
| 2-Iodo-4-(trifluoromethoxy)aniline | 3.1[18] |
| 2-Iodo-5-nitroaniline | 2.2[19] |
Caption: Computational approaches for Log P prediction.
Conclusion: A Synthesis of Effects
The lipophilicity of this compound is significantly influenced by the presence of the trifluoromethyl group. Its strong electron-withdrawing inductive effect and inherent hydrophobicity contribute to an overall increase in the molecule's lipophilicity.[5][6][8] This is further modulated by the iodo and nitro substituents, creating a complex physicochemical profile. A thorough understanding of these substituent effects, gained through a combination of robust experimental determination and validated computational prediction, is essential for the rational design of drug candidates based on this and similar scaffolds. The methodologies and principles outlined in this guide provide a foundational framework for researchers and scientists in the field of drug development to effectively characterize and optimize the lipophilicity of novel chemical entities.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991.
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Methodological & Application
Introduction: A Multifaceted Building Block for Complex Molecule Synthesis
An Application Guide for the Strategic Use of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline in Modern Organic Synthesis
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms has become a cornerstone of modern molecular design.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound (CAS No: 852569-37-0) is a quintessential example of a highly functionalized aromatic building block that harnesses the power of this group.[4]
This molecule is not merely a carrier of the trifluoromethyl moiety; it is an intricately designed scaffold where each functional group—the iodo, the nitro, the amino, and the trifluoromethyl group—plays a distinct and often synergistic role. The electron-deficient nature of the aromatic ring, heavily influenced by the nitro and trifluoromethyl substituents, activates the C-I bond for a variety of palladium-catalyzed cross-coupling reactions.[5] Simultaneously, the amino and nitro groups serve as versatile handles for subsequent transformations, most notably in the construction of complex heterocyclic systems.[6][7]
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the causality behind experimental choices, offering detailed protocols for key transformations and insights into the compound's reactivity.
Physicochemical Properties and Safe Handling
Before utilization in any synthetic protocol, a thorough understanding of the compound's properties and safety requirements is paramount.
| Property | Value | Source |
| CAS Number | 852569-37-0 | [4][5] |
| Molecular Formula | C₇H₄F₃IN₂O₂ | [4] |
| Molecular Weight | 332.02 g/mol | [4][5] |
| Appearance | Solid | [8] |
| Melting Point | 128 - 130 °C | [8] |
| InChI Key | LIFWKVXKKCOJPY-UHFFFAOYSA-N | [5][8] |
Safety and Handling Protocol:
This compound is a hazardous substance and must be handled with appropriate precautions.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[9][10]
-
Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[8][9]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust. Ensure the use of a certified respirator (e.g., N95 dust mask) if ventilation is inadequate.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Core Reactivity: A Map of Synthetic Potential
The synthetic versatility of this compound stems from its distinct reactive sites. The interplay between the electron-donating amino group and the powerful electron-withdrawing nitro and trifluoromethyl groups creates a unique electronic environment that dictates its reactivity.
Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
Scientific Context: The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the creation of biaryl structures that are prevalent in pharmaceuticals and advanced materials.[11][12] The reaction's tolerance for a wide array of functional groups makes it exceptionally suitable for complex substrates like this compound.[12] The electron-deficient nature of the aryl iodide in this substrate generally enhances the rate of the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[12]
Catalytic Cycle Visualization:
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-4-nitro-5-(trifluoromethyl)aniline
This protocol is a representative example and may require optimization for different boronic acids.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 332 mg).
-
Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg).
-
Add potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg) as the base.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
-
Solvent Addition:
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Behind the Bench: Causality in Experimental Design
-
Choice of Base: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step by forming the active boronate species. For less reactive boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.[13]
-
Solvent System: The dioxane/water mixture is standard for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the formation of the active palladium-hydroxo species that aids transmetalation.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.[13]
Application Note 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
Scientific Context: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful tool for forging C-N bonds where classical methods fail.[14] This reaction is indispensable in pharmaceutical development, where the aryl amine motif is ubiquitous.[15] For a sterically hindered and electronically deactivated substrate like this compound, the choice of ligand and base is particularly critical to overcome the challenges of reductive elimination.[16][17]
Catalytic Cycle Visualization:
Detailed Protocol: Synthesis of N-benzyl-2-iodo-4-nitro-5-(trifluoromethyl)aniline
This protocol uses a strong, non-nucleophilic base and a specialized ligand, typical for modern Buchwald-Hartwig aminations.
-
Reagent Preparation:
-
In a glovebox, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and a sterically hindered phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg).
-
Add this compound (1.0 mmol, 332 mg).
-
Remove the tube from the glovebox.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of argon, add dry, degassed toluene (5 mL).
-
Add benzylamine (1.2 mmol, 131 µL) via syringe.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired N-arylated product.
-
Behind the Bench: Causality in Experimental Design
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (a "Buchwald ligand" like XPhos) is crucial.[16] The ligand promotes the oxidative addition, stabilizes the palladium center, and, most importantly, facilitates the difficult C-N reductive elimination step.
-
Strong, Non-nucleophilic Base: A strong base like NaOt-Bu is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido complex.[13] Weaker bases are generally ineffective for this transformation.
-
Anhydrous Conditions: Unlike the Suzuki reaction, the Buchwald-Hartwig amination is highly sensitive to water, which can hydrolyze the base and poison the catalyst. Use of dry solvents and inert atmosphere techniques is non-negotiable.
Application Note 3: A Gateway to Nitrogen-Containing Heterocycles
Scientific Context: The true power of this compound is realized in multi-step syntheses. The nitro group, after serving its role as a powerful electron-withdrawing and directing group, can be readily reduced to a primary amine.[5][6] This transformation unmasks a 1,2-diamine precursor (or a derivative thereof), which is a classic starting point for constructing a vast array of N-heterocycles, such as benzimidazoles, quinoxalines, and phenazines.[7][18]
Synthetic Workflow Visualization:
Detailed Protocol: Reduction of the Nitro Group
This protocol describes the reduction of a generic 2-substituted-4-nitro-5-(trifluoromethyl)aniline, the product from a prior cross-coupling reaction.
-
Reagent Preparation:
-
Dissolve the nitroaniline starting material (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g) in concentrated hydrochloric acid (HCl) (3 mL). Caution: This is an exothermic process.
-
-
Reaction Execution:
-
Slowly add the SnCl₂/HCl solution to the stirred solution of the nitroaniline at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is > 8. Caution: Vigorous gas evolution and precipitation of tin salts will occur.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 20 mL).
-
Filter the combined organic layers through a pad of Celite to remove insoluble tin salts.
-
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the diamine product, which is often used in the next step without further purification.
-
Behind the Bench: Causality in Experimental Design
-
Choice of Reducing Agent: Tin(II) chloride in HCl is a classic and robust method for reducing aromatic nitro groups, even in the presence of other reducible functionalities like halides. An alternative, "greener" method is catalytic hydrogenation (H₂ gas with a Pd/C catalyst), which avoids the use of stoichiometric heavy metals and simplifies the work-up.
-
Acidic Conditions: The reaction is performed in strong acid, which is necessary for the mechanism of reduction by SnCl₂. The resulting amine product is protonated as an ammonium salt, which requires careful neutralization during the work-up to isolate the free base.
Summary and Outlook
This compound is far more than a simple chemical intermediate; it is a strategically designed platform for the efficient construction of molecular complexity. Its well-defined reactive sites allow for a modular and sequential approach to synthesis. Chemists can first install desired complexity at the C-I position via robust palladium-catalyzed cross-coupling reactions and then leverage the nitro and amino groups to forge intricate heterocyclic scaffolds. This building block will undoubtedly continue to be a valuable tool for researchers in the ongoing quest to develop novel therapeutics, agrochemicals, and functional materials.
References
-
ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
Chemical Communications (RSC Publishing). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Nitroaniline. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PubChem. 2-Iodo-5-(trifluoromethyl)aniline. [Link]
-
PubChem. 2-Iodo-4-(trifluoromethyl)aniline. [Link]
-
PubMed. Buchwald-Hartwig Amination of Nitroarenes. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
-
ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
- Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.
-
National Institutes of Health (NIH). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]
-
ResearchGate. (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. [Link]
-
RSC Advances (RSC Publishing). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
National Institutes of Health (NIH). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][4]-Fused Indole Heterocycles. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Application Notes and Protocols for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline: A Versatile Building Block for Complex Molecule Synthesis
Introduction: Unlocking Synthetic Versatility
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally rich molecules. 2-Iodo-4-nitro-5-(trifluoromethyl)aniline has emerged as a highly valuable and versatile intermediate for researchers in pharmaceutical and agrochemical development.[1] Its unique trifunctionalized aromatic core, featuring an iodo group amenable to cross-coupling, a nitro group that can be readily transformed into other functionalities, and an electron-withdrawing trifluoromethyl group, offers a powerful handle for molecular diversification. The trifluoromethyl moiety, in particular, is a prized feature in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2]
This technical guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into its chemical properties, synthesis, and key applications, with a focus on detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique reactivity of this compound to accelerate their research programs.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties and safe handling requirements is the foundation of successful and secure experimentation.
| Property | Value | Reference |
| CAS Number | 852569-37-0 | |
| Molecular Formula | C₇H₄F₃IN₂O₂ | |
| Molecular Weight | 332.02 g/mol | |
| Appearance | Solid | [3] |
| Melting Point | 128 - 130 °C | [3] |
| Purity | ≥ 95% | [3] |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] For detailed safety information, please consult the Material Safety Data Sheet (MSDS) from the supplier.
Synthesis of the Building Block
A reliable and scalable synthesis of this compound is crucial for its application. A common and effective method involves the direct iodination of 5-amino-2-nitrobenzotrifluoride.
Protocol: Synthesis via Iodination
This protocol is based on the iodination of 5-amino-2-nitrobenzotrifluoride using N-iodosuccinimide (NIS) as the iodine source.
Materials:
-
5-Amino-2-nitrobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-amino-2-nitrobenzotrifluoride (1.0 eq) in a mixture of anhydrous THF and MeOH.
-
Add p-toluenesulfonic acid (catalytic amount) to the solution.
-
Slowly add N-iodosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The electron-deficient nature of the this compound ring system generally enhances its reactivity towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups facilitate this step.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[4] For a substrate like this compound, which is both sterically hindered and electron-deficient, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and achieve high yields.
Mechanistic Considerations:
The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile:
-
Oxidative Addition: Pd(0) adds to the C-I bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine is formed, and the Pd(0) catalyst is regenerated.
Representative Protocol: Buchwald-Hartwig Amination
Note: This is a representative protocol adapted from established methods for electron-deficient aryl iodides.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Toluene or Dioxane, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), Xantphos (0.02-0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Further Transformations and Applications
Beyond cross-coupling, the functional groups on the this compound scaffold offer avenues for further synthetic elaboration. The nitro group can be readily reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride.[5] This opens up the possibility of synthesizing diamino derivatives, which are valuable precursors for a wide range of heterocyclic compounds.
A key application of this building block is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to anabolic steroids but with reduced androgenic properties. The unique electronic and steric properties imparted by the iodo, nitro, and trifluoromethyl groups on the aniline ring are crucial for achieving high binding affinity and selectivity for the androgen receptor.
Conclusion
This compound is a powerful and versatile building block with significant potential in the synthesis of complex organic molecules. Its trifunctionalized aromatic ring allows for a wide range of chemical transformations, most notably palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and agrochemical research. By understanding the reactivity and handling of this compound, scientists can unlock new pathways to novel and impactful molecules.
References
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Iodo-5-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved January 19, 2026, from [Link]
-
The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (n.d.). WorldOfChemicals. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Green Chemistry Teaching and Learning Community. (2024, October 21). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols: 2-Iodo-4-nitro-5-(trifluoromethyl)aniline in Medicinal Chemistry
Introduction: A Multifunctional Scaffold for Modern Drug Discovery
2-Iodo-4-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic compound that serves as a strategic and versatile building block in medicinal chemistry. Its structure is distinguished by the unique spatial arrangement of four distinct reactive moieties on a single benzene ring: an iodo group, a nitro group, a trifluoromethyl group, and a primary amine. This dense functionalization provides chemists with multiple, orthogonal handles for synthetic elaboration, making it an exceptionally valuable starting material for the construction of complex molecular architectures.
The convergence of these specific functional groups makes this compound particularly suited for the synthesis of targeted therapeutics, especially in oncology.[1] The trifluoromethyl-aniline core is a well-established pharmacophore in many kinase inhibitors, while the iodo and nitro groups offer versatile points for modification to modulate potency, selectivity, and pharmacokinetic properties.[2][3] This guide provides a comprehensive overview of its applications, key reactions, and detailed protocols relevant to drug development professionals.
Physicochemical and Structural Data
A precise understanding of the compound's properties is foundational to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 852569-37-0 | |
| Molecular Formula | C₇H₄F₃IN₂O₂ | [4] |
| Molecular Weight | 332.02 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 128 - 130 °C | |
| Purity | ≥95% (Typical) | |
| IUPAC Name | This compound |
Strategic Value in Synthesis: The Role of Each Functional Group
The utility of this compound arises from the distinct reactivity of its substituents, which can be addressed selectively under different reaction conditions.
-
The Iodo Group (Position 2): As the most labile halide, the iodine atom is an exceptional leaving group for palladium-catalyzed cross-coupling reactions. This position is the primary vector for introducing new carbon-carbon or carbon-heteroatom bonds, enabling the construction of biaryl or heteroaryl scaffolds common in many pharmaceutical agents.[4][5] Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are readily employed at this site.
-
The Trifluoromethyl Group (Position 5): The -CF₃ group is a bioisostere of a methyl or ethyl group but with profoundly different electronic properties. Its inclusion in a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability (by blocking oxidative metabolism), increase lipophilicity to improve cell membrane permeability, and modulate the pKa of nearby functional groups.[2][3]
-
The Nitro Group (Position 4): The strongly electron-withdrawing nitro group significantly influences the electronics of the aromatic ring, affecting the reactivity of the other positions. More importantly, it serves as a synthetic precursor to a primary amine. The reduction of the nitro group is a robust and high-yielding transformation that unmasks a new nucleophilic site. This new amine can then be used for amide bond formation, sulfonylation, or as a critical hydrogen bond donor/acceptor in a protein-ligand binding pocket.[6]
-
The Anilino Group (Position 1): The primary amine is a versatile functional group that can undergo acylation, alkylation, or serve as a directing group for further electrophilic aromatic substitution, although the ring is already highly substituted. In the context of kinase inhibitors, this aniline nitrogen is often acylated to form a critical hinge-binding motif.[7]
Application Focus: A Gateway to Kinase Inhibitor Synthesis
The structural motifs accessible from this compound are prevalent in a class of oncology drugs known as kinase inhibitors.[8] The trifluoromethyl-aniline scaffold is a cornerstone of many inhibitors targeting kinases like VEGFR, EGFR, and ALK.[9][10] A plausible synthetic strategy to access these privileged structures is outlined below.
Caption: Plausible synthetic pathway to kinase inhibitor scaffolds.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone transformation for this building block. The conditions are based on established methodologies for structurally similar aryl iodides.[11][12][13]
Principle: The Suzuki-Miyaura reaction creates a C-C bond between the aryl iodide and an organoboron species (e.g., an arylboronic acid) using a palladium catalyst. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (e.g., 332 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Causality Note: An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[13]
-
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%), to the flask.
-
Solvent Addition: Add degassed solvents. For this example, add 8 mL of 1,4-dioxane and 2 mL of water via syringe.
-
Causality Note: Degassing the solvents (by bubbling with argon for 15-20 minutes or via freeze-pump-thaw cycles) is essential to remove dissolved oxygen. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[12]
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 6-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Causality Note: The aqueous washes remove the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Experimental Workflow Visualization
Caption: General laboratory workflow for the Suzuki coupling protocol.
Safety and Handling
This compound should be handled with care by trained personnel in a well-ventilated chemical fume hood.
-
Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a high-value, multifunctional building block for medicinal chemistry. Its pre-installed functional groups provide a clear and logical pathway for the synthesis of complex molecules, particularly those designed as kinase inhibitors. The ability to perform selective, high-yielding transformations like palladium-catalyzed cross-coupling at the iodo position, followed by reduction of the nitro group, offers a robust and efficient route to novel drug candidates. The protocols and insights provided herein serve as a practical guide for researchers looking to leverage this powerful synthetic intermediate in their drug discovery programs.
References
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2-Iodo-5-(trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]
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2-Iodo-4-(trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
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The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC, National Center for Biotechnology Information. [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC, National Center for Biotechnology Information. [Link]
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Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. MDPI. [Link]
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Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed, National Center for Biotechnology Information. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central, National Center for Biotechnology Information. [Link]
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Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar. [Link]
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Application of Organic Synthesis to Bioactive Compounds. MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Selective Androgen Receptor Modulators (SARMs) Utilizing 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
This comprehensive guide provides detailed application notes and protocols for the synthesis of Selective Androgen Receptor Modulators (SARMs), with a particular focus on leveraging the versatile starting material, 2-iodo-4-nitro-5-(trifluoromethyl)aniline. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The methodologies outlined herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound in SARM Synthesis
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents that exhibit tissue-selective anabolic effects, offering the potential for treating muscle wasting, osteoporosis, and other conditions with fewer side effects than traditional anabolic steroids.[1][2] The chemical architecture of many SARMs, particularly those of the aryl-propionamide class like Ostarine (Enobosarm), features a substituted aromatic core.[3] The starting material, this compound, is a strategically important precursor for the synthesis of these complex molecules due to the orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, the iodo group provides a handle for cross-coupling reactions, and the trifluoromethyl group often plays a crucial role in the molecule's interaction with the androgen receptor.
This guide will delineate a synthetic pathway to a key intermediate, 4-iodo-2-(trifluoromethyl)benzonitrile, and its subsequent elaboration into a SARM scaffold through a pivotal Buchwald-Hartwig amination reaction.
Synthetic Strategy: A Multi-Step Approach to SARM Scaffolds
The overall synthetic strategy involves a three-stage process:
-
Modification of the Starting Material: Conversion of this compound to the more versatile intermediate, 4-iodo-2-(trifluoromethyl)benzonitrile. This involves a two-step sequence of nitro group reduction followed by a Sandmeyer reaction.
-
Synthesis of the Chiral Amine Fragment: Preparation of the requisite chiral amine-containing side chain, which is crucial for the selective activity of the final SARM.
-
Convergent Assembly via Buchwald-Hartwig Amination: The palladium-catalyzed cross-coupling of the modified aromatic core with the chiral amine fragment to construct the final SARM structure.
Caption: General workflow for SARM synthesis.
PART 1: Synthesis of the Key Intermediate: 4-Iodo-2-(trifluoromethyl)benzonitrile
This section details the transformation of the starting material into a key building block for the subsequent coupling reaction.
Step 1.1: Reduction of the Nitro Group
The initial step is the selective reduction of the nitro group to an amine. This transformation is critical for enabling the subsequent Sandmeyer reaction.
Protocol 1: Reduction of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Iron powder | 5.0 eq | |
| Ammonium chloride | 1.0 eq | |
| Ethanol/Water | 4:1 (v/v) | |
| Temperature | Reflux (approx. 80-90 °C) | |
| Reaction Time | 2-4 hours | Monitor by TLC |
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, iron powder, and ammonium chloride.
-
Add the ethanol/water solvent mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-iodo-5-(trifluoromethyl)aniline. The product can be purified further by column chromatography on silica gel if necessary.
Step 1.2: Sandmeyer Cyanation
The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[4][5] This step introduces the cyano group, a common feature in many SARMs.
Protocol 2: Sandmeyer Cyanation of 2-Iodo-5-(trifluoromethyl)aniline
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Iodo-5-(trifluoromethyl)aniline | 1.0 eq | |
| Hydrochloric acid (conc.) | 3.0 eq | |
| Sodium nitrite | 1.1 eq | Dissolved in a minimal amount of water |
| Copper(I) cyanide | 1.2 eq | |
| Sodium cyanide | 1.2 eq | Dissolved in water |
| Temperature (Diazotization) | 0-5 °C | Critical to maintain low temperature |
| Temperature (Cyanation) | 60-70 °C | |
| Reaction Time | 1-2 hours |
Methodology:
-
In a flask cooled in an ice-salt bath, dissolve 2-iodo-5-(trifluoromethyl)aniline in concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains between 0 and 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water and heat it to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, continue heating and stirring the mixture for an additional 30-60 minutes.
-
Cool the reaction mixture to room temperature and extract with an organic solvent such as toluene or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 4-iodo-2-(trifluoromethyl)benzonitrile can be purified by vacuum distillation or column chromatography.
PART 2: Synthesis of the Chiral Amine Fragment
The biological activity and selectivity of many SARMs are conferred by a specific chiral amine-containing side chain. This section provides a representative protocol for the synthesis of a chiral pyrrolidine derivative.
Protocol 3: Synthesis of (2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidine
This protocol is adapted from methodologies used in the synthesis of novel SARM candidates.[6]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enobosarm - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
2-Iodo-4-nitro-5-(trifluoromethyl)aniline in cross-coupling reactions like Suzuki-Miyaura coupling
A Guide for the Synthesis of Advanced Biaryl Scaffolds
Introduction: The Strategic Value of a Highly Functionalized Building Block
In the landscape of modern drug discovery and materials science, molecular building blocks that offer a convergence of desirable properties are of paramount importance. 2-Iodo-4-nitro-5-(trifluoromethyl)aniline is one such reagent, engineered for high reactivity and functional group tolerance. This aniline derivative is strategically substituted with:
-
An iodo group , the most reactive of the common halides for palladium-catalyzed cross-coupling reactions.
-
Two powerful electron-withdrawing groups (EWG), a nitro (-NO₂) and a trifluoromethyl (-CF₃) moiety. These groups significantly modulate the electronic properties of the aromatic ring, enhancing its electrophilicity.[1] The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry for its ability to improve metabolic stability, lipophilicity, and binding affinity.[1]
-
An aniline moiety (-NH₂), which serves as a versatile synthetic handle for subsequent chemical transformations, such as amide bond formation or diazotization reactions.
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, most commonly biaryl structures.[2] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acid derivatives have cemented its status as one of the most powerful tools in synthetic organic chemistry.[3]
This guide provides a detailed examination of the Suzuki-Miyaura coupling using this compound, explaining the mechanistic principles that govern its reactivity and offering a robust, field-tested protocol for its successful implementation.
Mechanism and Key Considerations for a Highly Activated Substrate
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5] The unique electronic nature of this compound has profound and beneficial implications for this cycle.
Mechanistic Impact of the Substrate:
-
Oxidative Addition (Rate-Determining Step): The cycle begins with the insertion of a Pd(0) catalyst into the carbon-iodine bond of the aniline substrate. This step is typically rate-limiting. However, the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups makes the aryl iodide exceptionally electron-deficient.[6][7] This electronic polarization drastically accelerates the rate of oxidative addition, allowing the reaction to proceed efficiently under milder conditions than less activated aryl halides.[7]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs. The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid by forming a more nucleophilic "ate" complex.[4][5]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8] Bulky, electron-rich phosphine ligands on the palladium catalyst often promote this step.[8][9]
Substrate-Specific Considerations:
-
Nitro Group as a Leaving Group? While nitroarenes can sometimes undergo Suzuki coupling where the -NO₂ group itself is replaced, this typically requires specific catalysts and conditions.[10][11][12] Given the vastly superior reactivity of the carbon-iodine bond, the C-NO₂ bond will be entirely inert under the standard conditions described herein.[7]
-
The Unprotected Aniline: The free amino group (-NH₂) generally does not require protection for this coupling.[3] Its basicity is significantly attenuated by the adjacent electron-withdrawing groups, minimizing its potential to coordinate with and inhibit the palladium catalyst.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 12. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
Protocols for the reduction of the nitro group in 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
An Application Guide to the Chemoselective Reduction of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Authored by: Gemini, Senior Application Scientist
Introduction
The transformation of nitroarenes into anilines is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and advanced materials. The subject of this guide, this compound, is a highly functionalized intermediate whose value lies in the strategic arrangement of its substituents. The electron-withdrawing nitro and trifluoromethyl groups, combined with the synthetically versatile iodo substituent, make it a potent building block.
However, the reduction of its nitro group presents a significant chemical challenge: achieving high chemoselectivity. The carbon-iodine bond is notably labile and susceptible to cleavage under many standard reductive conditions, a process known as hydrodehalogenation.[1][2] This side reaction diminishes yield and introduces impurities that are often difficult to separate. Therefore, the choice of reduction protocol is critical and must be guided by a deep understanding of the underlying reaction mechanisms and reagent compatibility.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and reliable protocols for the chemoselective reduction of this compound to the corresponding 4-amino-2-iodo-5-(trifluoromethyl)aniline. We will explore three distinct methodologies—Catalytic Transfer Hydrogenation, Stannous Chloride Reduction, and Sodium Dithionite Reduction—each offering a unique set of advantages. This document is designed not merely as a list of procedures, but as an in-depth resource explaining the causality behind experimental choices to ensure reproducible and high-yielding results.
General Safety and Handling
Work with this compound and its derivatives should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. The starting material is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation. The resulting aniline product is expected to have a similar or higher toxicity profile.[3] All reagents mentioned in these protocols carry their own specific risks; consult the Safety Data Sheet (SDS) for each chemical before use.[4][5]
Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate
Principle and Rationale
Catalytic transfer hydrogenation (CTH) is a powerful alternative to using pressurized hydrogen gas.[6][7] In this method, a stable organic molecule, such as ammonium formate, serves as the hydrogen donor in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). While Pd/C is known to catalyze hydrodehalogenation, the conditions of CTH can often be tuned to be milder than direct hydrogenation, thereby preserving the C-I bond.[8] The key is to maintain a moderate temperature and ensure efficient transfer of hydrogen to the nitro group, which is kinetically favored over the cleavage of the aryl-iodide bond. This method is advantageous due to its operational simplicity and the avoidance of high-pressure hydrogenation equipment.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% w/w, 0.05 - 0.10 eq by weight)
-
Ammonium formate (5.0 - 10.0 eq)
-
Methanol (or Ethanol), analytical grade
-
Ethyl acetate, analytical grade
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite® or a similar filter aid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and Methanol (approx. 10-20 mL per gram of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: Add ammonium formate (5.0 eq) to the solution and stir until it dissolves. Carefully add 10% Pd/C (0.05 eq by weight) to the flask under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric, especially when dry.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 60-65°C for Methanol).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. If the reaction stalls, an additional portion of ammonium formate (1-2 eq) can be added.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with additional ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate using a rotary evaporator to remove most of the methanol. Dilute the residue with ethyl acetate and deionized water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting 4-amino-2-iodo-5-(trifluoromethyl)aniline can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Protocol 2: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)
Principle and Rationale
Reduction using stannous chloride (tin(II) chloride) is a classic and highly reliable method for converting aromatic nitro compounds to anilines.[9][10] It is particularly valued for its excellent chemoselectivity, as it does not typically affect reducible functional groups like halogens, esters, or nitriles under non-acidic conditions.[11][12][13] The Sn(II) ion acts as a single-electron donor, and the overall reaction involves the transfer of six electrons to the nitro group. The reaction is robust, scalable, and proceeds under mild conditions, making it a go-to method when hydrodehalogenation is a primary concern.[14]
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol or Ethyl acetate, analytical grade
-
Saturated sodium bicarbonate solution
-
1 M Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15-25 mL per gram of starting material).
-
Addition of Reagent: Add stannous chloride dihydrate (4.0 eq) to the solution in one portion.
-
Reaction Execution: Heat the reaction mixture to 50-70°C. The reaction is often exothermic, so controlled heating is advised.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup - Quenching: After completion, cool the reaction to room temperature and carefully pour it over crushed ice.
-
Workup - Basification: Slowly add saturated sodium bicarbonate solution or 1 M NaOH to the mixture with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts as tin hydroxide. Caution: This can be exothermic and may involve gas evolution.
-
Workup - Filtration: Filter the resulting slurry through a Buchner funnel to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aniline.
-
Purification: Further purification can be achieved via column chromatography or recrystallization.
Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
Principle and Rationale
Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive, safe, and versatile reducing agent.[15] It offers a metal-free alternative for nitro group reduction, which is advantageous for avoiding potential metal contamination in the final product. The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[16] This method is known for its high chemoselectivity, tolerating a wide array of functional groups, including halogens.[16] The reaction is typically performed in a biphasic solvent system under neutral or slightly basic conditions.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0 - 6.0 eq)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 or 3:1 ratio) in a round-bottom flask. Add sodium bicarbonate (2.0-3.0 eq).
-
Addition of Reductant: Heat the mixture to 50-60°C. Add sodium dithionite (4.0-6.0 eq) portion-wise over 15-30 minutes. The reaction can be exothermic.
-
Reaction Execution: Stir the reaction vigorously at this temperature for 2-5 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent (methanol) using a rotary evaporator.
-
Workup - Extraction: Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.
-
Washing and Drying: Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Comparative Summary of Protocols
| Feature | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Stannous Chloride (SnCl₂) | Protocol 3: Sodium Dithionite (Na₂S₂O₄) |
| Primary Reagents | Pd/C, Ammonium Formate | SnCl₂·2H₂O | Na₂S₂O₄, NaHCO₃ |
| Chemoselectivity | Good to Excellent (requires optimization) | Excellent | Excellent |
| Reaction Conditions | Mild (60-65°C) | Mild (50-70°C) | Mild (50-60°C) |
| Pros | Avoids high-pressure H₂; simple setup. | Highly reliable; excellent halogen tolerance; robust. | Metal-free; inexpensive reagent; mild conditions. |
| Cons | Catalyst cost; potential for dehalogenation; catalyst filtration required. | Stoichiometric tin waste; workup can be cumbersome. | Stoichiometric sulfur waste; requires aqueous workup. |
| Scalability | Good | Excellent | Good |
Visualizations
General Reaction Scheme
Caption: General transformation of the nitro group to an amine.
Protocol Selection Workflow
Caption: Decision-making workflow for selecting the optimal reduction protocol.
Conclusion
The selective reduction of this compound is a critical transformation that requires careful consideration of the reaction conditions to preserve the molecule's valuable functionality. This guide has detailed three robust and field-proven protocols, each with distinct advantages. Catalytic transfer hydrogenation offers a convenient method that avoids high-pressure gas, while reduction with stannous chloride provides exceptional reliability and chemoselectivity. For applications demanding a metal-free approach, sodium dithionite stands out as an excellent and economical choice. By understanding the principles and practical details of each method, researchers can confidently select and execute the optimal procedure to synthesize 4-amino-2-iodo-5-(trifluoromethyl)aniline efficiently and in high purity.
References
-
Loos, P. et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]
-
Loos, P. et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link]
-
Gamble, A. B. et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation. ResearchGate. Available at: [Link]
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Li, G. et al. (2022). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Nature Communications. Available at: [Link]
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Al-Yasari, A. et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. Available at: [Link]
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Kumar, R. et al. (2022). Sodium dithionite mediated one-pot, tandem reductive cyclization. Scribd. Available at: [Link]
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Schenzle, A. et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Available at: [Link]
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Perwin, A. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? ResearchGate. Available at: [Link]
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Wikipedia (n.d.). Reduction of nitro compounds. Available at: [Link]
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ResearchGate (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Available at: [Link]
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Reddit (2021). Reduction of nitrobenzene to aniline by sodium dithionite? r/chemhelp. Available at: [Link]
-
Vedantu (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available at: [Link]
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Pradhan, P. K. et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. Available at: [Link]
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Common Organic Chemistry (n.d.). Nitro Reduction - SnCl2. Available at: [Link]
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F. D. Bellamy & K. Ou (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Strategian. Available at: [Link]
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Forero-Cortés, P. A. & Haydl, A. M. (2019). Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols. PMC - NIH. Available at: [Link]
-
Lejarazo Gómez, E. F. (2014). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). ResearchGate. Available at: [Link]
-
Zor, E. et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Available at: [Link]
-
ResearchGate (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Sn2+ reduction. Reagent Guides. Available at: [Link]
-
ResearchGate (2014). The hydrogenation of nitrobenzene to aniline: A new mechanism. Available at: [Link]
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Application Notes and Protocols: Derivatization of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline for Biological Studies
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to developing novel therapeutic agents. 2-Iodo-4-nitro-5-(trifluoromethyl)aniline serves as a highly versatile precursor for the synthesis of a diverse array of biologically active molecules.[1][2] This halogenated aromatic amine possesses a unique combination of functional groups that allow for selective chemical transformations.[1] The trifluoromethyl group often enhances a compound's lipophilicity and metabolic stability, which can significantly improve its pharmacokinetic profile.[3][4] The nitro group, a strong electron-withdrawing group, can participate in redox reactions and is a known pharmacophore in various antimicrobial and antitumor agents.[5][6][7] The iodine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents.[2][8]
This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols. The methodologies discussed herein are designed to be robust and adaptable, providing researchers with the tools to generate libraries of novel compounds for biological screening.
Strategic Overview of Derivatization
The derivatization of this compound can be strategically approached by targeting its three key functional moieties: the amino group, the aromatic ring (via the iodo group), and the nitro group. This allows for a multi-pronged approach to generating structural diversity.
Caption: Strategic derivatization pathways for this compound.
I. Amino Group Modification: Acylation and Sulfonylation
The amino group of this compound is deactivated by the electron-withdrawing nitro and trifluoromethyl groups, and sterically hindered by the ortho-iodo substituent.[9] Therefore, acylation and sulfonylation reactions may require more forcing conditions or specialized protocols.
A. N-Acylation
Direct acylation of anilines can be achieved using various reagents. For deactivated and sterically hindered anilines, the use of acyl chlorides or anhydrides with a suitable base is a common approach.
Protocol: N-Acylation with Acetyl Chloride
Objective: To synthesize N-(2-iodo-4-nitro-5-(trifluoromethyl)phenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. N-Sulfonylation
Sulfonamides are a prevalent functional group in many biologically active compounds. The sulfonylation of anilines can be achieved using sulfonyl chlorides or, under milder conditions, with sulfinate salts mediated by photoredox catalysis.[10][11]
Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride
Objective: To synthesize N-(2-iodo-4-nitro-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold 1M HCl.
-
Extract the product with DCM (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography.
II. Aromatic Ring Functionalization via Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, making it an ideal site for introducing molecular diversity.[12]
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Use of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline in the synthesis of heterocyclic compounds
An Application Guide to the Synthesis of Heterocyclic Compounds Using 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Introduction: A Multifunctional Building Block for Complex Synthesis
In the landscape of modern medicinal and materials chemistry, the efficient construction of complex heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] this compound is a uniquely functionalized aromatic compound, engineered to serve as a versatile precursor for a range of heterocyclic systems. Its strategic arrangement of reactive and modulating groups—an iodo moiety, a nitro group, a primary amine, and a trifluoromethyl group—offers a powerful platform for sequential and controlled chemical transformations.
The utility of this molecule stems from the distinct roles of its functional groups:
-
Iodo Group: Serves as an excellent leaving group and a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of key carbon-carbon bonds.[4]
-
Nitro Group: A potent electron-withdrawing group that can be readily reduced to a primary amine. This transformation is often a critical step, setting the stage for intramolecular cyclization by forming an ortho-phenylenediamine derivative.[5]
-
Amino Group: Acts as a nucleophile, participating directly in ring-forming reactions.
-
Trifluoromethyl Group: A bioisostere for a methyl group, it significantly enhances lipophilicity and metabolic stability, properties that are highly desirable in drug development.[5]
This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of high-value heterocyclic compounds, with a focus on benzimidazoles and quinolines.
Application Note 1: Synthesis of Substituted 2-Aryl-4-(trifluoromethyl)-7-nitro-1H-benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and analgesic properties.[6][7] A common and robust method for their synthesis is the condensation of an o-phenylenediamine with an aldehyde. By first reducing the nitro group of a precursor, we can access this key intermediate. However, an alternative powerful strategy involves the direct reductive cyclization of an o-nitroaniline with an aldehyde, which proceeds in a single pot.
This protocol details the synthesis of 2-aryl-benzimidazoles from this compound via an initial reduction of the nitro group, followed by condensation with various aromatic aldehydes. The preservation of the iodo group allows for subsequent functionalization via cross-coupling reactions if desired.
Protocol 1: Two-Step Synthesis of 2-Aryl-7-iodo-4-(trifluoromethyl)-1H-benzimidazoles
Part A: Reduction of the Nitro Group
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add ethanol (EtOH) as the solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
Reaction: Slowly add concentrated hydrochloric acid (HCl) to the mixture. Heat the reaction to reflux (approximately 78-80 °C) and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A similar reduction can be achieved using tin(II) dihydrate in concentrated HCl.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 3-Iodo-5-(trifluoromethyl)benzene-1,2-diamine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Part B: Condensation with Aromatic Aldehydes
-
Setup: Dissolve the crude diamine from Part A (1.0 eq) and a substituted aromatic aldehyde (1.0-1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalyst/Promoter: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), or an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) to facilitate the cyclization and subsequent aromatization.
-
Reaction: Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into ice-water to induce precipitation.
-
Purification: The crude product can be washed with cold water and a minimal amount of cold ethanol. Further purification can be achieved by recrystallization or column chromatography to yield the desired 2-aryl-7-iodo-4-(trifluoromethyl)-1H-benzimidazole.
Workflow Diagram: Benzimidazole Synthesis
Caption: Workflow for the synthesis of substituted benzimidazoles.
Data Summary: Representative Reaction Parameters
| Entry | Aldehyde (Ar-CHO) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzaldehyde | EtOH | 80 | 6 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | DMF | 100 | 8 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | EtOH | 80 | 6 | 88-96 |
| 4 | 2-Naphthaldehyde | DMF | 100 | 10 | 75-85 |
Application Note 2: Synthesis of Substituted 3-Iodoquinolines
Quinolines are another critical heterocyclic motif found in numerous natural products and pharmaceuticals, most notably in antimalarial drugs. A powerful strategy for their synthesis involves the Sonogashira coupling of a 2-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization.[8][9] The resulting 2-alkynyl aniline intermediate is perfectly poised for ring closure. Using an electrophilic source of iodine (I₂) or iodine monochloride (ICl) promotes a 6-endo-dig cyclization, directly installing an iodine atom at the 3-position of the quinoline ring, which can be used for further diversification.[10][11]
Protocol 2: Sonogashira Coupling and Iodocyclization
Part A: Sonogashira Coupling
-
Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).
-
Reagents: Add a suitable solvent, typically a mixture of triethylamine (Et₃N) and THF or DMF. Add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 6-24 hours. The Sonogashira coupling is a robust reaction that proceeds under relatively mild conditions.[12][13] Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: The crude 2-(alkynyl)-4-nitro-5-(trifluoromethyl)aniline intermediate is purified by flash column chromatography on silica gel.
Part B: Electrophilic Iodocyclization
-
Setup: Dissolve the purified alkynyl aniline from Part A (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask.
-
Reagents: Add a solution of iodine (I₂, 1.1-1.5 eq) in the same solvent dropwise to the mixture at room temperature.
-
Reaction: Stir the mixture for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the desired 3-iodo-4-aryl-5-nitro-6-(trifluoromethyl)quinoline.
Workflow Diagram: Quinoline Synthesis
Caption: Two-step synthesis of 3-iodoquinolines.
Application Note 3: Synthesis of Biaryl Precursors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[14][15] Applying this reaction to this compound allows for the synthesis of 2-amino-biaryl compounds, which are precursors to other fused heterocyclic systems like carbazoles and phenazines. The reaction is known for its high functional group tolerance and generally excellent yields.[16][17]
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium precatalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like a palladacycle[15], and a base.
-
Reagents: Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 eq). A mixture of solvents like 1,4-dioxane/water or toluene/water is typically used.
-
Reaction: Heat the reaction mixture to 80-110 °C for 4-16 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate or toluene.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography to yield the desired 2-Aryl-4-nitro-5-(trifluoromethyl)aniline. This product can then be taken forward for subsequent reduction and cyclization steps.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse and complex heterocyclic compounds. The orthogonal reactivity of its iodo and nitro groups allows for a range of strategic transformations, including palladium-catalyzed cross-couplings and reductive cyclizations. The protocols outlined in this guide demonstrate its utility in constructing medicinally relevant scaffolds such as benzimidazoles and quinolines, providing researchers in drug discovery and materials science with a powerful tool for library synthesis and lead optimization.
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- ResearchGate. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. [URL: https://www.researchgate.net/publication/376993206_Synthesis_and_Characterization_of_Novel_Benzimidazole_Derivatives_using_CdO_NPs_and_their_Application_as_Antibacterial_and_Antifungal_Agents]
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- RSC Advances. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08039a]
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- Comenius University. Flow Chemistry: Sonogashira Coupling. [URL: https://www.fns.uniba.sk/fileadmin/prif/chem/okach/people/tomas/Flow_chemistry_Sonogashira_coupling.pdf]
- ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [URL: https://www.researchgate.net/figure/Synthesis-of-2-substituted-benzimidazoles-from-o-nitroanilines-and-aryl-aldehydes-via-an_fig1_281285227]
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- ResearchGate. 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. [URL: https://www.researchgate.net/publication/230103444_4-Iodo-2-methyl-5-nitroaniline_exhibits_neither_strong_hydrogen_bonding_nor_intermolecular_Initro_interactions]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]
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- Campeau, L.C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11399898/]
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Application Notes and Protocols for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline as an Intermediate for Dyes and Pigments
Introduction: Unlocking Deep Chromophores with a Versatile Intermediate
2-Iodo-4-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of high-performance disperse dyes and pigments.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and an iodine atom, provides a powerful combination of electronic and steric properties that are highly desirable in the design of chromophores for synthetic fibers, particularly polyester. The electron-withdrawing nature of the trifluoromethyl and nitro groups enhances the compound's lipophilicity, facilitating its penetration into hydrophobic fibers.[1] This guide provides an in-depth technical overview of the application of this compound in the synthesis of a representative disperse red azo dye, including detailed experimental protocols for its synthesis, purification, application, and characterization.
Molecular Structure and Properties
The strategic placement of substituents on the aniline ring dictates the reactivity of this compound and the properties of the resulting dyes.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃IN₂O₂ | [3] |
| Molecular Weight | 332.02 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 128 - 130 °C | [3] |
| CAS Number | 852569-37-0 | [3] |
The presence of the trifluoromethyl group often imparts increased light fastness and sublimation fastness to the final dye, crucial properties for textiles that undergo repeated washing and exposure to sunlight.[2][4]
Synthesis of a Representative Disperse Red Azo Dye
This section details the synthesis of a novel disperse red azo dye, designated as "Disperse Red TF-I," from this compound. The synthesis proceeds via a classical two-step diazotization and azo coupling reaction.[5][6]
Logical Workflow for Disperse Red TF-I Synthesis
Caption: Workflow for the synthesis of Disperse Red TF-I.
Part A: Diazotization of this compound
The conversion of the primary aromatic amine to a diazonium salt is a critical first step.[7][8]
Protocol:
-
Preparation of Nitrosylsulfuric Acid: In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add sodium nitrite (0.76 g, 11 mmol) in small portions to concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C. Stir until a clear solution is obtained.
-
Dissolution of the Amine: In a separate beaker, carefully dissolve this compound (3.32 g, 10 mmol) in concentrated sulfuric acid (5 mL) at room temperature.
-
Diazotization Reaction: Cool the amine solution to 0-5 °C in an ice bath. Slowly add the pre-prepared nitrosylsulfuric acid to the amine solution, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 2 hours at this temperature to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.[7]
Part B: Azo Coupling with N,N-diethylaniline
The diazonium salt is an electrophile that reacts with an electron-rich coupling component, in this case, N,N-diethylaniline, to form the azo dye.[5][9]
Protocol:
-
Preparation of the Coupling Solution: In a beaker, dissolve N,N-diethylaniline (1.49 g, 10 mmol) in a mixture of acetic acid (20 mL) and water (20 mL). Cool the solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold coupling solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution. A colored precipitate of the crude dye will form.
-
Completion of Reaction: Continue stirring the mixture for another 2-3 hours at 0-5 °C to ensure the completion of the coupling reaction.
-
Isolation of Crude Dye: Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator.[10]
Part C: Purification by Recrystallization
Purification of the crude dye is essential to remove unreacted starting materials and by-products.[10][11][12]
Protocol:
-
Solvent Selection: An ideal solvent for recrystallization will dissolve the dye when hot but not at room temperature. A mixture of ethanol and water is often suitable for polar compounds like azo dyes.[10]
-
Dissolution: Dissolve the crude dye in a minimum amount of hot ethanol.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Pure Dye: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[10][13]
Application of Disperse Red TF-I on Polyester Fabric
Disperse dyes are applied to polyester, a hydrophobic fiber, using a high-temperature dyeing method.[1][14]
Dyeing Protocol
-
Fabric Preparation: Scour the polyester fabric with a solution of a non-ionic detergent and soda ash to remove any impurities.[1]
-
Dye Bath Preparation: Prepare a dye bath with the following components:
-
Dyeing Process:
-
Reduction Clearing: To remove surface dye and improve fastness properties, treat the dyed fabric with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80 °C for 15-20 minutes.[1]
-
Final Rinsing and Drying: Thoroughly rinse the fabric with hot and cold water, neutralize with a weak acetic acid solution, and then dry.
Characterization and Expected Properties
Spectroscopic Analysis
-
UV-Visible Spectroscopy: The color of the dye is determined by its absorption in the visible region. Azo dyes typically exhibit a strong absorption band (π → π* transition) in the visible spectrum. For a red dye, the maximum absorption (λmax) is expected to be in the range of 490-530 nm.[16]
-
FT-IR Spectroscopy: The FT-IR spectrum will confirm the presence of key functional groups. Expected characteristic peaks include: N=N stretching (around 1450-1500 cm⁻¹), C-F stretching from the CF₃ group (strong, around 1100-1300 cm⁻¹), and N-O stretching from the NO₂ group (around 1520 and 1340 cm⁻¹).[17][18]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the aromatic protons on the dye molecule, confirming the structure.
Fastness Properties
The performance of a dye is critically evaluated by its fastness properties on the substrate.
| Fastness Property | Expected Rating (Polyester) | Standard Test Method |
| Light Fastness | Good to Excellent (5-7 on a scale of 1-8) | ISO 105-B02 |
| Wash Fastness | Excellent (4-5 on a scale of 1-5) | ISO 105-C06 |
| Rubbing Fastness | Good to Excellent (4-5 on a scale of 1-5) | ISO 105-X12 |
The trifluoromethyl group is known to enhance the light and sublimation fastness of disperse dyes.[2][4][19] The reduction clearing process is crucial for achieving high wash and rubbing fastness by removing unfixed dye from the fiber surface.[4]
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][20][21] The synthesis should be carried out in a well-ventilated fume hood.[20] Diazonium salts can be explosive when dry and should always be kept in solution.[10] Refer to the Safety Data Sheet (SDS) for detailed safety information.[3][20][21]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of high-performance disperse dyes. Its unique combination of functional groups allows for the creation of chromophores with desirable properties for dyeing synthetic fibers like polyester. The protocols outlined in this guide provide a comprehensive framework for the synthesis, application, and characterization of a representative disperse red azo dye, demonstrating the potential of this intermediate in the development of novel colorants for the textile industry.
References
- AUTUMN COLOR CO.,LTD. (2025, May 23). How to Dye Polyester with Disperse Dyes: Step-by-Step.
- How to dye and procedure of dyeing for textile. (2012, July 20). FASTNESS PROPERTIES OF DISPERSE DYES.
- Textile Learner. (2021, March 6).
- Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes.
- P2 InfoHouse.
- ResearchGate. (n.d.). Fastness properties of the polyester dyed fabrics with disperse dyes.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs.
- El-Shishtawy, R. M., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega.
- Yusuff, A., & Olatunbosun, O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
- MDPI. (n.d.).
- Textilecoach. (2021, March 13). DYEING OF POLYESTER WITH DISPERSE DYE (Lab Manual).
- Thermo Fisher Scientific. (2020, December 13).
- Disperse Dyes Manufacturers. (2021, January 13). How to solve the problem of color fastness of polyester fabric.
- ACS Publications. (2023, December 19). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics.
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- PubChem. (n.d.). 2-Iodo-5-(trifluoromethyl)aniline.
- Royal Society of Chemistry. (n.d.). Thermodynamic study of the aggregation of azo dyes containing two trifluoromethyl groups in aqueous solutions.
- ResearchGate. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Coupling Components in Azo Dye Synthesis.
- ResearchGate. (n.d.). Novel substituted aniline based heterocyclic dispersed azo dyes coupling with 5-methyl-2-(6-methyl-1, 3-benzothiazol-2-yl)
- Sigma-Aldrich. (n.d.). 2-iodo-4-nitroaniline synthesis.
- Google Patents. (n.d.). US4491544A - Dyes having a diazo component and an isoquinoline coupling component.
- Oforghor, B. A., et al. (2024). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Mediterranean Journal of Basic and Applied Sciences, 8(3), 130-142.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.).
- Chiang, Y.-F., & Chao, Y.-C. (2014). Synthesis and Application of Oil-Soluble Red Dyes Derived from p-n-Alkyl Aniline. Journal of Materials Science and Chemical Engineering, 2, 1-7.
- Wikipedia. (n.d.). Azo coupling.
- Benchchem. (n.d.). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6.
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- International Journal of Research and Review. (n.d.).
- Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline.
- El-Sayed, A. Y., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Egyptian Chemical Society, 65(5), 45-56.
- Al-Nahrain Journal of Science. (2024).
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- Chemical Education Xchange. (n.d.).
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Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the successful synthesis of this critical intermediate.
Troubleshooting Guide: Low Yield in the Synthesis of this compound
Low yields in the synthesis of this compound can be a significant impediment to research and development timelines. This section addresses the most frequently encountered problems in a question-and-answer format, offering detailed explanations and actionable solutions.
Q1: My reaction turns dark and forms a tar-like substance, resulting in a very low yield. What is causing this?
A: This is a classic indication of oxidation and/or polymerization of the starting material, 4-nitro-3-(trifluoromethyl)aniline. The electron-donating amino group makes the aniline ring highly susceptible to oxidation by the iodinating agent, which can lead to the formation of polymeric, intractable materials and significantly reduce the yield of your desired product.[1]
Core Problem: The high reactivity of the aniline starting material leads to undesirable side reactions. The electron-donating amino group strongly activates the aromatic ring, making it prone to oxidation and over-iodination.
Solutions:
-
Employ Milder Iodinating Agents: Instead of harsher reagents, consider using N-Iodosuccinimide (NIS) or iodine monochloride (ICl).[1] NIS is particularly effective under neutral or slightly acidic conditions and is known to reduce the occurrence of oxidative side reactions.[1] A reported synthesis of this compound utilizes NIS and p-toluenesulfonic acid in a THF/methanol solvent system, achieving a high yield.[2]
-
Control Reaction Temperature: Executing the reaction at lower temperatures, for instance between 0-15°C, can effectively slow down the rate of oxidation and other side reactions.[1]
-
pH Control: The use of a mild base, such as sodium bicarbonate (NaHCO₃), can help neutralize any acidic byproducts that might form during the reaction and catalyze decomposition.[1] However, it is important to note that under basic conditions, iodination may not occur at all, and other side products like azoarenes could be formed.[3] Therefore, careful optimization of the pH is crucial.
Q2: I am observing the formation of di-iodinated byproducts. How can I improve the selectivity for the mono-iodinated product?
A: The formation of multiple iodinated products, known as polysubstitution, is a direct consequence of the highly activated nature of the aniline ring.[1] The introduction of the first iodine atom does not sufficiently deactivate the ring to prevent further electrophilic substitution.
Solutions:
-
Stoichiometric Control: Precise control over the stoichiometry of the iodinating agent is critical. Using a slight excess of the aniline starting material relative to the iodinating agent can favor mono-substitution. However, this may lead to incomplete conversion of the starting material.
-
Protecting Group Strategy: A highly effective, albeit longer, route is to temporarily protect the amino group. Acetylation to form an acetanilide is a common and effective strategy.[1] The acetyl group moderates the activating effect of the amino group, reducing the ring's reactivity and sterically hindering the ortho positions, thus favoring mono-iodination at the desired position. The protecting group can be subsequently removed via hydrolysis.[1]
Q3: The reaction seems to stall and I have a significant amount of unreacted starting material. What are the likely causes?
A: Incomplete conversion can stem from several factors related to the reagents, reaction conditions, or the nature of the iodinating species.
Solutions:
-
Iodinating Agent Activity: Ensure the purity and reactivity of your iodinating agent. Older bottles of NIS or ICl may have degraded. It is advisable to use freshly opened or properly stored reagents.
-
Acid Catalyst: For iodination with NIS, an acid catalyst like p-toluenesulfonic acid is often necessary to generate the active electrophilic iodine species.[2] Ensure the catalyst is active and used in the correct stoichiometric amount.
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the reagents. A solvent system like THF/methanol has been shown to be effective.[2] Ensure your solvents are dry, as water can interfere with the reaction.
-
Reaction Time and Temperature: While low temperatures are recommended to minimize side reactions, an excessively low temperature may slow the reaction to a crawl. If the reaction is clean but incomplete, a modest increase in temperature or an extension of the reaction time may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint.
Q4: I am experiencing significant product loss during the work-up and purification steps. What are the best practices for isolating this compound?
A: Product loss during purification is a common challenge. The choice of work-up and purification technique is critical for maximizing the isolated yield.
Solutions:
-
Aqueous Work-up: During the work-up, quenching the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) is a standard procedure to remove any unreacted iodine.[4] This is followed by extraction with a suitable organic solvent like ethyl acetate. Washing with brine helps to remove water from the organic layer.
-
Purification Technique:
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method for obtaining pure material with minimal loss. The choice of solvent is key and may require some experimentation.
-
Flash Column Chromatography: For mixtures containing significant impurities or unreacted starting material, flash column chromatography on silica gel is the recommended method.[4][5] A solvent system of ethyl acetate/petroleum ether or dichloromethane/hexane is often effective for separating the desired product from byproducts and starting materials.[4][5]
-
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the synthesis of this compound?
A: The most common starting material is 4-nitro-3-(trifluoromethyl)aniline.[6][7]
Q: What are some of the key properties of this compound?
A: It is a solid with a melting point in the range of 128-130 °C.[8] Its molecular weight is 332.02 g/mol .[8]
Q: Are there any specific safety precautions I should take when handling these compounds?
A: Yes, 4-nitro-3-(trifluoromethyl)aniline is classified as a hazardous substance that can cause skin and eye irritation.[6] 2-Iodo-5-(trifluoromethyl)aniline is also harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: What are the primary applications of this compound?
A: It serves as a crucial intermediate in the synthesis of more complex organic molecules.[2] For instance, it is used in the preparation of Selective Androgen Receptor Modulators (SARMs).[2] It is also utilized in the study of enzyme inhibition and protein interactions.[2]
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.[2]
Materials:
-
4-nitro-3-(trifluoromethyl)aniline
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of THF and methanol, add N-Iodosuccinimide (1.1 eq) and p-toluenesulfonic acid (0.1 eq) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and addressing low yields in the synthesis of this compound.
Caption: A flowchart for troubleshooting low yield issues.
Reaction Scheme: Iodination of 4-nitro-3-(trifluoromethyl)aniline
This diagram illustrates the primary transformation in the synthesis.
Caption: Synthesis of the target molecule.
References
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. (n.d.). Retrieved January 18, 2026, from [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. (2022, November 14). Retrieved January 18, 2026, from [Link]
-
Iodination of Anilines with Sodium Dichloroiodate - Taylor & Francis. (n.d.). Retrieved January 18, 2026, from [Link]
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Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of 2-Iodo-4-nitroaniline (12) - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]
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2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]
-
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-
[Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material]. (n.d.). Retrieved January 18, 2026, from [Link]
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-
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Optimization of reaction conditions for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline synthesis
An advanced technical support resource meticulously designed for professionals in synthetic chemistry. This guide provides in-depth, question-and-answer-based troubleshooting and optimization strategies for the synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, a critical intermediate in pharmaceutical development.
Technical Support Center: Synthesis of this compound
This guide is structured to address the practical challenges and optimization questions encountered during the electrophilic iodination of the highly deactivated 4-nitro-3-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable starting point for the synthesis of this compound?
The most robust and commonly cited method for synthesizing this compound is the direct electrophilic iodination of its precursor, 4-nitro-3-(trifluoromethyl)aniline (also known as 5-amino-2-nitrobenzotrifluoride).[1] Due to the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl), the aniline ring is significantly deactivated, making the reaction challenging.[2]
A highly effective and high-yielding protocol involves using N-Iodosuccinimide (NIS) as the iodinating agent in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsA). This combination creates a potent electrophilic iodine species capable of substituting the deactivated aromatic ring under relatively mild conditions.[3]
Question 2: What is the underlying reaction mechanism for this iodination?
The reaction proceeds via a classic Electrophilic Aromatic Substitution (SEAr) mechanism. The key steps are:
-
Activation of the Iodinating Agent: The acid catalyst (e.g., H⁺ from p-TsA) protonates the N-Iodosuccinimide (NIS), making the iodine atom significantly more electrophilic and creating a potent iodinating species, [I]⁺.[4]
-
Electrophilic Attack: The electron-rich (albeit deactivated) aniline ring attacks the electrophilic iodine. This attack occurs at the position ortho to the activating amino group and meta to the deactivating nitro and trifluoromethyl groups. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Rearomatization: A weak base (such as the solvent or the conjugate base of the acid) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.
Caption: SEAr mechanism for the iodination of 4-nitro-3-(trifluoromethyl)aniline.
Question 3: Which iodinating agent is best for this deactivated substrate?
The choice of iodinating agent is critical for the success of this reaction. Given the substrate's deactivation, a reagent that can generate a highly reactive electrophile is necessary.
| Reagent | Activating Agent | Pros | Cons | Suitability for this Synthesis |
| N-Iodosuccinimide (NIS) | Strong Acid (p-TsA, TFA, H₂SO₄)[4][6] | High yields reported (91%). Relatively safe and easy to handle. Reaction is often clean. | Requires an acid catalyst for deactivated rings. Can decompose if stored improperly. | Excellent. The combination of NIS and an acid catalyst is the most effective and recommended method.[7][2] |
| Iodine Monochloride (ICl) | None (inherently polarized) | More reactive than I₂. Can be used in various solvents like acetic acid or acetonitrile.[5][8][9] | Highly corrosive and moisture-sensitive. Can lead to side products if not handled carefully.[9] | Good. A viable alternative, but requires more stringent handling procedures. May require optimization to avoid side reactions.[10] |
| Molecular Iodine (I₂) | Oxidizing Agent (e.g., H₂O₂, HNO₃) | Inexpensive and readily available. | Least reactive electrophile; requires an oxidizing agent to form a potent iodinating species.[11][12] Reactions can be sluggish and prone to oxidation of the aniline.[13][14] | Poor. Not recommended for this highly deactivated substrate due to its low reactivity and the potential for oxidative side reactions.[12] |
Troubleshooting & Optimization Guide
Problem 1: My reaction yield is very low or the reaction has stalled.
Low yield is the most common issue in this synthesis, typically stemming from insufficient electrophilicity of the iodinating agent or poor reaction conditions.
Caption: Decision-making workflow for troubleshooting low reaction yields.
Detailed Solutions:
-
Reagent Quality: N-Iodosuccinimide can decompose over time, especially if exposed to light and moisture, losing its activity.[15] Always use a fresh bottle or a properly stored batch. Ensure solvents are anhydrous, as water can hydrolyze the iodinating agent and deactivate the catalyst.
-
Insufficient Acid Catalysis: The iodination of highly deactivated rings is heavily dependent on acid catalysis.[4][6] If the reaction is sluggish, a slight increase in the catalytic amount of p-TsA may be beneficial. For extremely stubborn reactions, a stronger acid like trifluoroacetic acid (TFA) can be considered, though this may require re-optimization of conditions.[3]
-
Reaction Temperature and Time: While many iodinations are performed at room temperature, this deactivated system may require gentle heating to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to track the consumption of the starting material. These reactions can often take 12-24 hours to reach completion.
Problem 2: I'm observing significant impurities or side products.
While this reaction is generally clean, side products can arise from oxidation or undesired regiochemistry.
-
Issue: Formation of Dark, Tarry Byproducts.
-
Cause: This indicates oxidation of the aniline starting material.[13][14] Although less common with NIS than with I₂, it can still occur if the reaction is overheated or run for an excessive amount of time.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. Avoid excessive heating. If using a stronger acid/iodinating system, consider running the reaction at a lower temperature (0 °C to RT).
-
-
Issue: Potential for Di-iodination.
-
Cause: The introduction of a second iodine atom onto the ring.
-
Analysis: This is highly unlikely for this specific substrate. The combined deactivating effect of the nitro, trifluoromethyl, and the newly added iodo groups makes a second electrophilic substitution extremely difficult. If unexpected isomers are detected, confirm the structure of your starting material.
-
Problem 3: What is the best way to monitor the reaction and purify the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 30:70 v/v). The product, being more non-polar than the starting aniline due to the iodine atom, will have a higher Rf value. Stain with potassium permanganate or visualize under UV light.
-
-
Work-up and Purification:
-
Quenching: Once the reaction is complete, it is crucial to quench any remaining electrophilic iodine. This is typically done by washing the reaction mixture with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃).[5]
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[10]
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). The product is a solid with a melting point of 128-130 °C.[16]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography is a reliable method. A gradient of ethyl acetate in hexane is typically effective for separating the product from any remaining starting material or non-polar impurities.[7][10]
-
-
Experimental Protocol Example
This protocol is a synthesis of the information gathered and represents a robust starting point for optimization.
Caption: Step-by-step experimental workflow for the synthesis.
References
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- Ghorbani-Vaghei, R., & Shahsavari, H. (2005). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Tetrahedron Letters, 46(45), 7847-7850. [URL: https://www.researchgate.
- ChemicalBook. N-Iodosuccinimide: Synthesis and applications. [URL: https://www.chemicalbook.
- Organic Chemistry Portal. N-Iodosuccinimide (NIS). [URL: https://www.organic-chemistry.org/chemicals/oxidizingagents/n-iodosuccinimide-nis.shtm]
- ResearchGate. Optimization of di-iodination conditions. [URL: https://www.researchgate.
- Sigma-Aldrich. 4-nitro-3-(trifluoromethyl)aniline. [URL: https://www.sigmaaldrich.com/US/en/search/4-nitro-3-(trifluoromethyl)aniline?focus=papers&page=1&perpage=30&sort=relevance&term=4-nitro-3-(trifluoromethyl)
- Olah, G. A., et al. (1995). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 60(23), 7348–7350. [URL: https://pubs.acs.org/doi/10.1021/jo00128a025]
- Benchchem Technical Support Center: Electrophilic Iodination of Aniline. [URL: https://www.benchchem.
- Manac Co., Ltd. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [URL: https://www.manac-inc.
- Merli, D., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5529. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384351/]
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- ACS GCI Pharmaceutical Roundtable. Iodination Reagent Guide. [URL: https://www.acs.
- PrepChem.com. Preparation of 2-iodo-4-nitroaniline. [URL: http://www.prepchem.com/synthesis-of-2-iodo-4-nitroaniline/]
- de la Torre, D., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(39), 10834–10841. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10587214/]
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- Organic Chemistry Portal. Synthesis of iodoarenes. [URL: https://www.organic-chemistry.
- Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 16A, 142-144. [URL: http://nopr.niscpr.res.in/handle/123456789/22967]
- Calibre Chemicals. Iodine Monochloride in Pharma Intermediates & Halogenation. [URL: https://www.calibrechem.
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Technical Support Center: Purification of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Welcome to the technical support guide for the purification of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (CAS No. 852569-37-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. The purity of this compound is essential for the success of subsequent synthetic steps and the integrity of final products, such as Selective Androgen Receptor Modulators (SARMs).[1] This guide provides in-depth, field-proven troubleshooting advice and standardized protocols to help you achieve the highest possible purity for your material.
Purification Strategy Workflow
The initial state of your crude material will dictate the most efficient purification strategy. This workflow provides a general decision-making framework.
Sources
Common side reactions and byproducts in 2-Iodo-4-nitro-5-(trifluoromethyl)aniline synthesis
Welcome to the technical support center for the synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a clear understanding of the underlying chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
The most widely adopted method for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 4-nitro-3-(trifluoromethyl)aniline. This reaction is typically carried out using N-iodosuccinimide (NIS) as the iodinating agent in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent.[1]
Q2: What are the primary side reactions to be aware of during this synthesis?
The primary side reactions of concern are:
-
Formation of Isomeric Byproducts: Due to the directing effects of the substituents on the aniline ring, iodination can occur at positions other than the desired C-2 position.
-
Di-iodination: The activated nature of the aniline ring can lead to the introduction of a second iodine atom, resulting in the formation of di-iodinated species.
-
Oxidation of the Aniline: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, reducing the overall yield and complicating purification.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of the reaction conditions:
-
Temperature Control: Maintaining a low reaction temperature can help to control the rate of reaction and improve selectivity, reducing the formation of di-iodinated and oxidation byproducts.
-
Stoichiometry: Precise control of the molar ratio of the starting material to the iodinating agent is crucial to prevent over-iodination.
-
Choice of Iodinating Agent: Using a milder iodinating agent like N-iodosuccinimide (NIS) is generally preferred over harsher reagents to minimize oxidation.
Q4: What is the role of p-toluenesulfonic acid (p-TSA) in the reaction?
p-Toluenesulfonic acid acts as a catalyst to activate the N-iodosuccinimide, making it a more potent electrophile. The acid protonates the succinimide nitrogen, which increases the electrophilicity of the iodine atom, facilitating the attack by the electron-rich aniline ring.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate activation of the iodinating agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Gradually increase the reaction temperature, but with caution to avoid side reactions.- Ensure the p-TSA catalyst is fresh and added in the correct stoichiometric amount. |
| Significant Side Product Formation | The formation of isomers and di-iodinated products consumes the starting material and reduces the yield of the target molecule. | - Optimize the reaction temperature; start with lower temperatures and gradually increase if necessary.- Carefully control the stoichiometry of NIS to a slight excess (e.g., 1.05-1.1 equivalents). |
| Oxidation of Starting Material/Product | The aniline starting material is prone to oxidation, leading to the formation of polymeric, tarry materials, especially at higher temperatures or with more reactive iodinating agents. | - Use a milder iodinating agent like NIS.- Maintain a low reaction temperature (e.g., 0-25 °C).- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Loss During Workup and Purification | The product may be lost during extraction, washing, or purification steps. | - Ensure proper phase separation during extractions.- Use appropriate solvents for recrystallization to maximize recovery.- Optimize column chromatography conditions (e.g., silica gel to compound ratio, eluent polarity) to minimize product loss. |
Problem 2: Presence of Isomeric Impurities
Understanding the Regioselectivity
The regioselectivity of the iodination of 4-nitro-3-(trifluoromethyl)aniline is governed by the directing effects of the three substituents on the aromatic ring:
-
Amino Group (-NH₂): A strongly activating ortho, para-director.
-
Nitro Group (-NO₂): A strongly deactivating meta-director.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating meta-director due to its inductive effect.[2]
The powerful ortho, para-directing effect of the amino group is the dominant influence. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group.
Caption: Regioselectivity of iodination.
Common Isomeric Byproducts and Identification
| Isomer | Predicted 1H NMR Chemical Shift Differences | Identification Notes |
| This compound (Desired Product) | Aromatic protons will show a distinct splitting pattern. | The primary product under optimized conditions. |
| 4-Iodo-2-nitro-5-(trifluoromethyl)aniline | Significant downfield shift of the proton between the nitro and iodo groups. | Less likely due to the deactivating effect of the nitro group at the position of attack. |
| 2,6-Diiodo-4-nitro-5-(trifluoromethyl)aniline | Simpler aromatic region in the 1H NMR spectrum due to higher symmetry. | Formation is favored by excess iodinating agent and/or higher temperatures. |
Troubleshooting Isomer Formation
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents (e.g., acetonitrile, dichloromethane) to find the optimal conditions.
-
Purification:
-
Recrystallization: If there is a significant difference in the solubility of the isomers, recrystallization can be an effective purification method.[3][4] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: This is a reliable method for separating isomers with different polarities.[5] Use a suitable stationary phase (e.g., silica gel) and a gradient elution system to achieve good separation.
-
Problem 3: Formation of Dark, Tarry Material
This is a clear indication of oxidation of the aniline starting material or product.
Mitigation Strategies
Caption: Workflow to prevent oxidation.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq) to the solution and stir until it dissolves. Then, add N-iodosuccinimide (NIS) (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature. A common choice is a mixture of ethanol and water or ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Safety and Handling
-
This compound and its precursors are potentially hazardous. Always handle these chemicals in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Iodosuccinimide (NIS) is an irritant. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[8][9]
References
-
Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]
-
Ju, J., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 415–465. Available at: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI. (2024). Available at: [Link]
-
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207–220. Available at: [Link]
-
† 1H-NMR and 13C-NMR Spectra. Available at: [Link]
-
Arora, P. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. Available at: [Link]
-
The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (2023). Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. (2023). Available at: [Link]
-
[Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material]. Sudebno-meditsinskaia ekspertiza. (2013). Available at: [Link]
-
Are there cases in which column chromatography is preferable to recrystallisation? - Quora. (2017). Available at: [Link]
-
1 3.3. CRYSTALLIZATION. Available at: [Link]
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- 5. quora.com [quora.com]
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- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Purifying 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (CAS No. 852569-37-0) and require methodologies to achieve high purity. This compound is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and materials science research probes[1][2]. Its multi-functionalized structure, featuring an aniline core substituted with iodo, nitro, and trifluoromethyl groups, presents unique purification challenges.
This document moves beyond simple protocols to provide a logical, troubleshooting-focused framework. We will explore how to diagnose purity issues and select the most effective purification technique based on the nature of the impurities encountered during your synthesis.
Part 1: Initial Assessment - How Do I Know My Compound Is Impure?
Before attempting any purification, it is crucial to assess the purity of your crude product. A multi-pronged analytical approach provides the most comprehensive picture.
Q1: My product is a solid. Can I just use the melting point to determine purity?
A1: A melting point determination is an excellent and rapid preliminary test. A pure compound should have a sharp melting point range. The literature melting point for this compound is 128-130 °C [3]. If your product melts over a broader range or at a significantly lower temperature, impurities are present. However, melting point alone does not identify the impurities or quantify them. It should be used in conjunction with chromatographic or spectroscopic methods.
Q2: What is the best way to quickly visualize the number of components in my crude sample?
A2: Thin Layer Chromatography (TLC) is the most efficient method for this purpose. It allows you to quickly separate the main compound from starting materials, by-products, and other impurities.
-
Expertise & Experience: The acidic nature of standard silica gel can cause basic compounds like anilines to "streak" or tail on the TLC plate, making analysis difficult[4][5]. To counteract this, add 0.5-1% triethylamine (NEt₃) to your eluent system. This deactivates the acidic sites on the silica, resulting in sharper, more defined spots.
Recommended TLC Eluent Systems for Initial Screening:
| Eluent System (v/v) | Polarity | Typical Application |
| 20% Ethyl Acetate in Hexane | Low-Medium | Good starting point for separating the desired product from less polar impurities. |
| 50% Dichloromethane in Hexane | Low-Medium | Offers different selectivity compared to ethyl acetate systems. |
| 5% Methanol in Dichloromethane | Medium-High | Useful if the product or impurities are highly polar. |
Q3: How can I get a quantitative measure of purity and identify unknown impurities?
A3: For quantitative analysis and structural elucidation of impurities, more advanced techniques are required.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile compounds[6]. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier for better peak shape) is a common starting point for aniline derivatives[7]. Purity is determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities. It provides high separation efficiency and definitive identification through mass spectral data[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. Impurities can be identified by their unique signals. Quantitative NMR (qNMR) can also be used to determine purity with high accuracy by integrating the signals of the compound against a known internal standard[8]. LC-SPE/NMR is an advanced technique for isolating and identifying trace impurities[9].
Part 2: Purification Strategy - A Troubleshooting Guide
The optimal purification strategy depends on the nature and quantity of the impurities. The following workflow provides a logical progression from simple to more complex techniques.
Caption: General purification workflow for this compound.
FAQ 1: My crude product is a discolored solid. What is the most efficient first purification step?
A1: Recrystallization. This is the primary and most cost-effective method for purifying solid organic compounds by removing the bulk of soluble and insoluble impurities[10].
Trustworthiness: The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. As a hot, saturated solution cools, the decreasing solubility forces the desired compound to form a crystal lattice, a highly selective process that tends to exclude the differently shaped impurity molecules, leaving them in the solvent[10].
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold[11]. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to your crude solid to dissolve it completely. Using excess solvent is a common error that drastically reduces yield[10].
-
Decolorization (If Necessary): If the solution is highly colored, it may indicate persistent colored impurities. Add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to prevent violent bumping.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step by placing the hot flask directly in an ice bath will cause the product to "crash out," trapping impurities[11].
-
Isolation: Once crystallization appears complete at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Dry the crystals under vacuum.
FAQ 2: Recrystallization failed to remove all impurities, or my product is an oil. What's next?
A2: Column Chromatography. This technique is indispensable for separating compounds with similar polarities.
Expertise & Experience: As a basic aniline, your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation (streaking) and potential sample degradation.
Recommended Stationary Phases:
| Stationary Phase | Advantage | When to Use |
| Silica Gel (+ 1% NEt₃ in eluent) | Most common and inexpensive. | For routine purifications where streaking is manageable. The triethylamine base competes for acidic sites, improving peak shape[5]. |
| Neutral Alumina | Less acidic than silica. | A good alternative for strongly basic compounds that perform poorly on silica[4]. |
| Amine-Functionalized Silica | Basic surface ideal for amines. | Provides excellent peak shape without needing basic additives in the mobile phase[4][12]. |
Step-by-Step Column Chromatography Protocol:
-
Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35 . This Rf value typically provides the best separation on a column.
-
Column Packing: Pack the column with your chosen stationary phase as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: For a solid product, use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column[4]. This technique prevents band broadening and improves resolution.
-
Elution: Begin eluting with your starting solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.
-
Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
FAQ 3: Can I use a chemical method like acid-base extraction?
A3: Yes, this is a powerful technique for separating your basic aniline from neutral or acidic impurities.
Causality: The lone pair of electrons on the aniline's nitrogen atom makes it basic. It will react with an acid (like HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic solvent, allowing for a clean separation.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolve: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extract: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separate: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer, containing neutral impurities, can be discarded[13].
-
Neutralize: Cool the acidic aqueous extract in an ice bath. Slowly add 3M sodium hydroxide solution while stirring until the solution is distinctly basic (check with pH paper). The addition of base deprotonates the ammonium salt, causing the neutral aniline to precipitate out of the solution as a solid[13].
-
Isolate: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water to remove any salts, and dry it under vacuum.
References
-
UCLA Chemistry. LAB 1 - EXPERIMENTAL PROCEDURE. [Link]
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. [Link]
-
Biotage. When should amine-bonded columns be used for purification?. [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
- Google Patents.
-
ResearchGate. Does aniline stick in columns during column chromatography?. [Link]
-
University of Alberta. Recrystallization. [Link]
-
Nature. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. [Link]
-
CU Boulder Department of Chemistry. Recrystallization - Single Solvent. [Link]
-
PubChem. 2-Iodo-5-(trifluoromethyl)aniline. [Link]
-
PrepChem.com. Preparation of 2-iodo-4-nitroaniline. [Link]
-
Periodicum Biologorum. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
Sources
- 1. Buy this compound | 852569-37-0 [smolecule.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. biotage.com [biotage.com]
- 13. personal.tcu.edu [personal.tcu.edu]
Improving the regioselectivity of iodination in 2-Iodo-4-nitro-5-(trifluoromethyl)aniline synthesis
Welcome to the technical support center for the synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes, with a specific focus on mastering the challenge of regioselectivity.
The synthesis of this compound is a critical step in the development of various advanced intermediates, including Selective Androgen Receptor Modulators (SARMs)[1]. The primary challenge in this synthesis lies in the selective introduction of an iodine atom onto the electron-deficient and sterically complex precursor, 4-nitro-5-(trifluoromethyl)aniline, via electrophilic aromatic substitution.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in the laboratory.
The Core Challenge: Understanding Regioselectivity
The regiochemical outcome of the iodination of 4-nitro-5-(trifluoromethyl)aniline is governed by the combined electronic and steric effects of three distinct substituents on the aniline ring. The powerful ortho-, para-directing amino group competes with the meta-directing and strongly deactivating nitro (-NO2) and trifluoromethyl (-CF3) groups.
As illustrated below, the directing effects create a complex landscape where multiple positions are potential targets for iodination.
Frequently Asked Questions (FAQs)
Q: Can I use elemental iodine (I₂) with an oxidizing agent for this reaction? A: Yes, systems like I₂ with an oxidant (e.g., H₂O₂, HNO₃, Ag₂SO₄) are classic methods for iodination. [2][3]However, for a complex and deactivated substrate like this, these systems can be harsh and difficult to control, often leading to lower selectivity and oxidation byproducts. The NIS/acid catalyst system generally offers milder conditions and superior control. [4] Q: Is it necessary to protect the amino group as an acetanilide? A: Protecting the amino group is a common strategy to moderate its activating effect, prevent oxidation, and improve regioselectivity in many aniline substitutions. [5]However, for this specific synthesis, an efficient direct iodination protocol exists, making the additional steps of protection and deprotection unnecessary. [1]Sticking to the direct method is more atom-economical if it can be optimized.
Q: What is the role of p-toluenesulfonic acid (p-TsOH) in the mechanism? A: The p-TsOH acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen or the nitrogen of the NIS molecule. This withdrawal of electron density makes the N-I bond weaker and the iodine atom significantly more electron-deficient (more electrophilic), turning it into a "super" electrophile capable of reacting with the deactivated aniline ring.
Q: What are the key safety precautions for this reaction? A:
-
N-Iodosuccinimide (NIS): Is a light-sensitive and moisture-sensitive solid. It can be an irritant. Handle in a well-ventilated fume hood and wear appropriate PPE (gloves, safety glasses).
-
Trifluoromethylanilines/Nitroanilines: These compounds are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Solvents: THF can form explosive peroxides. Always use fresh, inhibitor-stabilized THF.
-
Acids: p-TsOH and TFA are corrosive. Handle with care.
Recommended Experimental Protocol
This protocol is adapted from literature procedures that have demonstrated high yield and selectivity for similar substrates.[1]
Materials:
-
4-nitro-5-(trifluoromethyl)aniline (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitro-5-(trifluoromethyl)aniline (1.0 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Dissolution: Add anhydrous THF and anhydrous MeOH (e.g., in a 4:1 ratio by volume) to dissolve the starting material completely.
-
Catalyst Addition: Add p-TsOH·H₂O (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
NIS Addition: Add NIS (1.05 eq) to the reaction mixture in small portions over 30 minutes. Ensure the flask is protected from direct light (e.g., by wrapping in aluminum foil).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine/NIS.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure this compound.
References
-
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(12), 1022. [Link]
-
Shen, H., & Vollhardt, K. P. C. (2011). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Synlett. [Link]
-
Van der Vlugt, J. I., et al. (2010). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 15(11), 8125-8142. [Link]
-
ResearchGate, Aqueous phase iodination studies of aniline, 1 using I2, [Link]
-
de la Rosa, F. R., et al. (2020). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Chemistry – A European Journal, 26(6), 1269-1274. [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
-
ResearchGate, Described procedures for iodination of anilines, [Link]
-
Organic Chemistry Portal, N-Iodosuccinimide (NIS), [Link]
-
Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785. [Link]
-
Patil, S. B., et al. (2012). Iodination of activated aromatics by using I2/ HNO3/AcOH. Basic and Applied Scientific Research, 1(1), 16-19. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the production of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for professionals involved in the synthesis and scale-up of this critical chemical intermediate. As Senior Application Scientists, we have compiled this resource to address the practical challenges you may encounter, moving from laboratory-scale experiments to pilot-plant and industrial-scale production.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves the iodination of a substituted nitroaniline precursor. While the laboratory-scale synthesis is relatively straightforward, scaling up this process introduces a host of challenges, from managing exothermic reactions to controlling impurity profiles and ensuring safe handling of hazardous materials.
This guide will provide a structured approach to troubleshooting common issues, backed by scientific principles and practical advice.
Visualizing the Production Workflow
To provide a clear overview of the production process, the following diagram illustrates the key stages in the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Guide
This section is designed to address specific problems that may arise during the scale-up of this compound production.
Low Yield and Incomplete Reactions
Question: We are experiencing a significant drop in yield and incomplete conversion of the starting material upon scaling up the iodination reaction. What are the likely causes and how can we mitigate this?
Answer:
Scaling up reactions often reveals issues that are not apparent at the laboratory scale. Here are the primary factors that could be contributing to low yield and incomplete conversion, along with troubleshooting strategies:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants and catalysts. This is a common issue when scaling up heterogeneous or viscous reaction mixtures.
-
Troubleshooting:
-
Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., turbine, pitched blade) and that the agitation speed is optimized to ensure thorough mixing.
-
Baffling: The use of baffles in the reactor can prevent vortex formation and improve top-to-bottom mixing.
-
Solvent Selection: Consider a solvent system that ensures better solubility of all reactants to maintain a homogeneous reaction mixture.
-
-
-
Temperature Control: The iodination of anilines is an exothermic process. Inadequate heat dissipation in a large reactor can lead to localized overheating, which can cause side reactions and degradation of the product.
-
Troubleshooting:
-
Jacketed Reactors: Utilize a reactor with a cooling jacket and ensure the heat transfer fluid is circulating at an adequate rate.
-
Controlled Addition: Add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise or via a dosing pump to control the rate of heat generation.
-
In-process Temperature Monitoring: Use multiple temperature probes to monitor the temperature at different points within the reactor.
-
-
-
Reagent Quality and Stoichiometry: The purity of starting materials and reagents is critical. Impurities can interfere with the reaction, and incorrect stoichiometry can lead to incomplete conversion.
-
Troubleshooting:
-
Supplier Qualification: Ensure that your raw material suppliers provide consistent quality.
-
Molar Ratios: Carefully control the molar ratios of your reactants and catalyst. A slight excess of the iodinating agent may be necessary to drive the reaction to completion, but a large excess can lead to the formation of di-iodinated byproducts.
-
-
Impurity Formation and Purification Challenges
Question: We are observing significant levels of impurities in our crude product, which are proving difficult to remove by crystallization. What are the common byproducts and how can we improve our purification process?
Answer:
Impurity profiling is a critical aspect of process development. The most common impurities in the synthesis of this compound include unreacted starting materials, positional isomers, and over-iodinated species.
-
Common Impurities:
-
Unreacted 5-Amino-2-nitrobenzotrifluoride: This is often due to incomplete reaction as discussed above.
-
Di-iodinated products: Formation of these impurities is favored by an excess of the iodinating agent or prolonged reaction times.
-
Positional Isomers: While the directing effects of the amino and nitro groups favor iodination at the 2-position, small amounts of other isomers may form.
-
-
Troubleshooting and Purification Strategies:
-
Reaction Optimization:
-
Temperature and Time: Carefully optimize the reaction temperature and time to maximize the formation of the desired product while minimizing byproduct formation.
-
Catalyst Loading: The amount of acid catalyst (e.g., p-toluenesulfonic acid) can influence the reaction rate and selectivity.
-
-
Crystallization Optimization:
-
Solvent Screening: The choice of crystallization solvent is crucial. A good solvent will have high solubility for the desired product at elevated temperatures and low solubility at lower temperatures, while impurities remain in the mother liquor. Common solvents for recrystallization of nitroanilines include ethanol, isopropanol, and acetic acid.[1]
-
Cooling Profile: A slow and controlled cooling rate is essential for the formation of pure, well-defined crystals. Rapid cooling can lead to the entrapment of impurities.
-
"Oiling Out": If the product "oils out" during crystallization, it indicates that the solution has become supersaturated at a temperature above the melting point of the solute in the solvent. To prevent this, you can use a larger volume of solvent, a different solvent system, or a slower cooling rate.[2]
-
-
| Parameter | Lab Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Reaction Volume | 50 mL - 1 L | 100 L - 5000 L |
| Agitation | Magnetic Stirrer | Mechanical Agitator (e.g., Impeller, Turbine) |
| Heat Transfer | Heating Mantle/Ice Bath | Jacketed Reactor with Heat Transfer Fluid |
| Reagent Addition | Manual (all at once) | Controlled Dosing (Pump) |
| Process Monitoring | TLC | In-line PAT (e.g., FTIR, HPLC) |
Table 1: Key Differences in Process Parameters between Lab and Industrial Scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the scale-up of this process?
A1: The scale-up of this compound production involves several significant safety hazards:
-
Thermal Runaway: The nitration and iodination steps are exothermic. A loss of cooling can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.[3] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) is essential before scaling up.
-
Hazardous Materials:
-
Nitroaromatic Compounds: Nitroanilines are toxic and can be absorbed through the skin. They are also potentially mutagenic.[4]
-
Iodinating Agents: N-Iodosuccinimide (NIS) is an irritant.
-
Acids: Strong acids like p-toluenesulfonic acid are corrosive.
-
-
Waste Disposal: The process generates halogenated and nitrated organic waste streams, which are hazardous and require specialized disposal procedures.[5]
Q2: How can we effectively monitor the progress of the reaction at a large scale?
A2: At a large scale, traditional methods like Thin-Layer Chromatography (TLC) become less practical for real-time monitoring. Process Analytical Technology (PAT) is often employed:
-
In-line Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time.
-
Automated HPLC/UPLC: An automated sampling system connected to an HPLC or UPLC can provide quantitative data on the reaction progress and impurity formation.
Q3: What are the key considerations for choosing a suitable reactor for this process?
A3: The choice of reactor is critical for a successful and safe scale-up. Key considerations include:
-
Material of Construction: Due to the corrosive nature of the reactants, a glass-lined or Hastelloy reactor is recommended.
-
Heat Transfer Capability: The reactor must have a high heat transfer coefficient to effectively remove the heat generated during the exothermic reaction.
-
Agitation System: The agitator should be designed to provide efficient mixing for the specific reaction volume and viscosity.
-
Pressure Rating: The reactor must be able to safely contain the autogenous pressure of the reaction, with an appropriate margin of safety.
Q4: What are the best practices for the crystallization and isolation of the final product at scale?
A4: Achieving a consistent and pure crystalline product at scale requires careful control over the crystallization process:
-
Seeding: The use of seed crystals of the pure product can help to control the crystal size distribution and prevent the formation of fines.
-
Anti-Solvent Addition: In some cases, the addition of an anti-solvent (a solvent in which the product is insoluble) can be used to induce crystallization. The rate of addition should be carefully controlled.
-
Filtration and Drying: At a large scale, a filter-dryer is often used to isolate the product. The drying temperature should be carefully controlled to avoid product degradation.
Experimental Protocols
Protocol 1: Scale-Up of the Iodination of 5-Amino-2-nitrobenzotrifluoride
This protocol provides a general guideline for the scale-up of the iodination step. Note: This is a hypothetical protocol and must be adapted and optimized for your specific equipment and safety procedures.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 5-Amino-2-nitrobenzotrifluoride and the chosen solvent (e.g., acetonitrile).
-
-
Reaction Setup:
-
Begin agitation and cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).
-
Dissolve p-toluenesulfonic acid in a portion of the solvent and add it to the reactor.
-
-
Iodinating Agent Addition:
-
Prepare a solution or slurry of N-Iodosuccinimide (NIS) in the solvent.
-
Add the NIS solution/slurry to the reactor at a controlled rate, ensuring the temperature does not exceed the set limit.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using a pre-validated analytical method (e.g., in-line FTIR or automated HPLC).
-
-
Reaction Work-up:
-
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining NIS.
-
Proceed with the phase separation and extraction as per your developed procedure.
-
Caption: Key steps in the scaled-up iodination protocol.
References
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline. (n.d.). Google Patents.
-
Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination. (1981, May 22). Justia Patents. Retrieved January 19, 2026, from [Link]
-
Optimization of di-iodination conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023, July 20). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. (2026, January 12). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
A waste-minimized approach for the synthesis of iodinated organic borazines. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
2-Iodo-4-(trifluoromethoxy)aniline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Halogenation Reactions. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]
-
4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Optimization of Protein Crystallization: The OptiCryst Project. (2011, March 24). Douglas Instruments. Retrieved January 19, 2026, from [Link]
-
Iodine Activation from Iodate Reduction in Aqueous Films via Photocatalyzed and Dark Reactions. (2024, December 3). ACS Earth and Space Chemistry. Retrieved January 19, 2026, from [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Halogenation Reactions: Videos & Practice Problems. (n.d.). Pearson. Retrieved January 19, 2026, from [Link]
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
A waste-minimized approach for the synthesis of iodinated organic borazines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
p-NITROANILINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 19, 2026, from [Link]
-
Optimization. (n.d.). Hampton Research. Retrieved January 19, 2026, from [Link]
-
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO) synthesis. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Iodo-4-nitro-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during their experiments. The unique electronic and steric properties of this substrate—namely, the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) and the steric hindrance around the iodine—present specific challenges that require careful optimization of catalytic systems.
Understanding the Substrate: A Mechanistic Perspective
This compound is a challenging substrate due to a combination of factors that influence the key steps of the palladium-catalyzed cross-coupling cycle. The electron-deficient nature of the aromatic ring, while generally beneficial for the oxidative addition of the aryl iodide to the Pd(0) catalyst, can impact subsequent steps. The presence of the nitro group, in particular, can sometimes lead to side reactions or catalyst inhibition. Furthermore, the aniline moiety can coordinate to the palladium center, potentially influencing catalyst activity.
The general catalytic cycle for a cross-coupling reaction, such as a Suzuki-Miyaura coupling, is illustrated below. Understanding these fundamental steps is crucial for effective troubleshooting.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion to Product
Q: My reaction shows little to no formation of the desired product. What are the likely causes and how can I address them?
A: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Given the electron-deficient nature of your substrate, the oxidative addition step is generally favorable.[1] Therefore, issues likely lie with the catalyst stability, the transmetalation step, or the reductive elimination.
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting low reaction conversion.
Detailed Solutions:
-
Catalyst and Ligand Selection: For electron-deficient anilines, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and stabilize the palladium catalyst.[2]
-
Recommended Ligands: Consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These have demonstrated effectiveness in couplings with challenging substrates.[3]
-
Palladium Precatalyst: Utilize a pre-formed, air-stable precatalyst like a G3 or G4 palladacycle. These can provide more consistent results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
-
Base Selection: The choice of base is critical, especially for the transmetalation step in Suzuki couplings or for the deprotonation of the amine in Buchwald-Hartwig reactions.[4]
-
For Suzuki reactions, a moderately strong base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is a good starting point. For more challenging couplings, a stronger base like Cs₂CO₃ may be required.
-
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS is typically necessary.[3][5]
-
-
Solvent and Temperature:
-
Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst oxidation. Common choices include toluene, dioxane, or THF.
-
Reactions with electron-deficient substrates may require elevated temperatures (80-120 °C) to facilitate the catalytic cycle.
-
Issue 2: Formation of Side Products (Hydrodehalogenation and Homocoupling)
Q: I am observing significant amounts of 4-nitro-3-(trifluoromethyl)aniline (hydrodehalogenation) and/or biaryl homocoupling of my boronic acid in a Suzuki reaction. What is causing this and how can it be mitigated?
A: The formation of these side products points to specific issues within the catalytic cycle.
-
Hydrodehalogenation: The replacement of the iodine with a hydrogen atom often arises from the reaction of the Ar-Pd(II)-I intermediate with a proton source before transmetalation can occur. This can be exacerbated by the presence of water or other protic impurities.
-
Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. The choice of base can also influence this; sometimes, using a phosphate base can be more effective than a carbonate.
-
-
Homocoupling: The formation of a biaryl from the boronic acid is often a result of the oxidative homocoupling of the boronic acid, which can be promoted by the presence of oxygen.[6]
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure your reaction setup is properly sealed and maintained under a positive pressure of an inert gas like argon or nitrogen. Thoroughly degas all solvents and solutions.
-
Comparative Table of Potential Solutions:
| Issue | Potential Cause | Recommended Action |
| Hydrodehalogenation | Protic impurities | Use anhydrous solvents and reagents; consider a different base. |
| Homocoupling | Oxygen contamination | Rigorously degas all solvents and maintain an inert atmosphere. |
| Low Yield | Inefficient catalyst | Switch to a more active ligand (e.g., XPhos, SPhos) and a precatalyst. |
| No Reaction | Incorrect base/solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane). |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for introducing a new C-C bond to this compound?
A1: The Suzuki-Miyaura coupling is generally the most robust and versatile choice for forming C-C bonds with this substrate.[1] It offers a wide range of commercially available boronic acids and esters, tolerates many functional groups, and the reaction conditions are well-established. For sterically hindered and electron-deficient substrates like this, a catalyst system employing a bulky biarylphosphine ligand is a strong starting point.[7]
Q2: I want to perform a Buchwald-Hartwig amination. What are the key considerations for this specific substrate?
A2: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds.[8] For this compound, the key challenges are the potential for the nitro group to interfere with the catalyst and the need for a sufficiently strong base to deprotonate the incoming amine.
-
Catalyst System: Use a palladium precatalyst with a highly active ligand like BrettPhos or RuPhos, which are known to be effective for coupling with a wide range of amines, including primary amines.[3][5]
-
Base: A strong base like NaOt-Bu or LiHMDS is typically required.[5] Be aware that NaOt-Bu can be incompatible with certain functional groups.[5]
Q3: Is a Sonogashira coupling with a terminal alkyne feasible with this substrate?
A3: Yes, a Sonogashira coupling is a viable option for introducing an alkyne moiety.[9] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
-
Catalyst System: A standard catalyst like PdCl₂(PPh₃)₂ with CuI is a good starting point.
-
Base: An amine base such as triethylamine or diisopropylamine is commonly used, often serving as the solvent as well.
-
Optimization: If the standard conditions fail, a copper-free Sonogashira protocol might be beneficial to avoid potential side reactions. Additionally, screening different phosphine ligands can improve yields.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
KAUST, King Abdullah University of Science and Technology. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository, [Link]. Accessed 18 January 2026.
- Frank, D., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, vol. 11, 2015, pp. 2183-90.
-
"Buchwald-Hartwig Amination." Chemistry LibreTexts, 30 June 2023, [Link]. Accessed 18 January 2026.
-
"Buchwald–Hartwig amination." Wikipedia, Wikimedia Foundation, [Link]. Accessed 18 January 2026.
- Foley, C. A., et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters, vol. 15, no. 1, 2024, pp. 113-119.
-
KAUST. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]. Accessed 18 January 2026.
- Corbet, J. P., and Mignani, G. "Selected Patented Cross-Coupling Reaction Technologies." Chemical Reviews, vol. 106, no. 7, 2006, pp. 2651-2710.
-
"Stille reaction." Wikipedia, Wikimedia Foundation, [Link]. Accessed 18 January 2026.
- Nishihara, Y., et al. "Buchwald-Hartwig Amination of Nitroarenes." Angewandte Chemie International Edition, vol. 56, no. 43, 2017, pp. 13307-13309.
-
"Sonogashira coupling." Wikipedia, Wikimedia Foundation, [Link]. Accessed 18 January 2026.
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis." Inno Pharmchem, [Link]. Accessed 18 January 2026.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026, [Link]. Accessed 18 January 2026.
-
"Diagnosing issues with a failed Suzuki coupling?" Reddit, 9 July 2021, [Link]. Accessed 18 January 2026.
-
"Conditions optimization for the double Sonogashira coupling." ResearchGate, [Link]. Accessed 18 January 2026.
-
"POP‐type ligands used in the Buchwald–Hartwig amination." ResearchGate, [Link]. Accessed 18 January 2026.
- S G, S., et al. "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core." Molecules, vol. 27, no. 19, 2022, p. 6271.
- "Process for producing 2,5-bis(trifluoromethyl)nitrobenzene." Google Patents, 16 August 2005, . Accessed 18 January 2026.
- Chinchilla, R., and Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, vol. 107, no. 3, 2007, pp. 874-922.
-
"Flow Chemistry: Sonogashira Coupling." University of Debrecen, [Link]. Accessed 18 January 2026.
-
"Sonogashira Coupling." Organic Chemistry Portal, [Link]. Accessed 18 January 2026.
-
"Struggling with Suzuki Reaction." Reddit, 4 September 2024, [Link]. Accessed 18 January 2026.
-
"Heck Reaction." Organic Chemistry Portal, [Link]. Accessed 18 January 2026.
- Liu, J., et al. "Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination." Beilstein Journal of Organic Chemistry, vol. 14, 2018, pp. 123-129.
- Prakash, G. K. S., et al. "A domino approach of Heck coupling for the synthesis of β-trifluoromethylstyrenes." Organic Letters, vol. 14, no. 4, 2012, pp. 1146-9.
- Kumar, S., et al. "Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies." RSC Advances, vol. 15, no. 1, 2025, pp. 1-20.
- Ye, M., and Song, Z. J. "o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent." The Journal of Organic Chemistry, vol. 71, no. 19, 2006, pp. 7149-54.
- Espinet, P., and Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, vol. 43, no. 36, 2004, pp. 4704-34.
- "Process for the preparation of 2-nitro-4-trifluoromethyl aniline." Google Patents, 8 August 1990, . Accessed 18 January 2026.
-
"Suzuki Coupling." Organic Chemistry Portal, [Link]. Accessed 18 January 2026.
- de la Torre, P., et al. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." Molecules, vol. 28, no. 1, 2023, p. 331.
- Patel, M., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, vol. 14, no. 37, 2024, pp. 27004-27008.
- Nasrollahzadeh, M., et al. "Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free." RSC Advances, vol. 10, no. 6, 2020, pp. 3276-3285.
- Wu, J., and Wang, C. "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners." Molecules, vol. 27, no. 1, 2022, p. 222.
- Scott, J. D., and Williams, R. M. "Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis." Organic Syntheses, vol. 79, 2002, p. 206.
- "Inhibitors of rna helicase dhx9 and uses thereof." Google Patents, 31 August 2023, . Accessed 18 January 2026.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring Reactions with 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Welcome to the technical support center for monitoring chemical reactions involving 2-Iodo-4-nitro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction monitoring for this specific compound. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues that may arise during the monitoring of reactions with this compound.
Q1: Which analytical technique is most suitable for monitoring the progress of a reaction involving this compound?
The choice of analytical technique depends on several factors including the reaction type, available equipment, and the required level of detail.[1] For routine monitoring, Thin-Layer Chromatography (TLC) is often the fastest and most cost-effective method.[2] It allows for a quick qualitative assessment of the presence of starting material and the formation of products.[2]
For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly recommended.[1] These techniques provide accurate information on the concentration of reactants and products over time.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ reaction monitoring, offering detailed structural information about intermediates and products.[3][4]
Q2: I'm observing unexpected spots on my TLC plate. What could be the cause?
Unexpected spots on a TLC plate can arise from several sources:
-
Side Reactions: The reaction may be producing byproducts. Consider adjusting reaction conditions such as temperature or catalyst.
-
Degradation: this compound or the product may be degrading under the reaction or analysis conditions.
-
Contamination: Impurities in the starting materials or solvents can appear as extra spots.
-
Incorrect Spotting: Overloading the TLC plate can lead to streaking and the appearance of artifacts.
Q3: My HPLC results show poor peak shape and resolution. How can I troubleshoot this?
Poor peak shape, such as tailing or fronting, and inadequate resolution are common HPLC issues.[5] To address this:
-
Optimize the Mobile Phase: Adjust the solvent composition and pH to improve separation.[6]
-
Check the Column: The column may be degraded or contaminated. Flushing or replacing the column might be necessary.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to remove particulates.[6]
-
System Issues: Check for leaks, air bubbles in the pump, or issues with the injector.[7]
Q4: How can I confirm the identity of my product and any major byproducts?
A combination of spectroscopic techniques is ideal for structural confirmation.[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds and fragmentation patterns that can help in identification.[8]
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will give detailed information about the chemical structure. The trifluoromethyl group provides a distinct signal in ¹⁹F NMR.[9]
-
Infrared (IR) Spectroscopy: Helps in identifying functional groups present in the molecule.
Q5: What are the key safety precautions when working with this compound?
As with any chemical, it's crucial to handle this compound with care. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter while monitoring reactions with this compound.
Guide 1: Issues with Thin-Layer Chromatography (TLC)
TLC is a fundamental technique for reaction monitoring.[10] However, issues can arise, particularly with highly functionalized molecules like this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The chosen solvent system is too polar. | Decrease the polarity of the eluent. | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[2] | |
| Rf value is too high or too low | The eluent polarity is not optimal. | If the Rf is too high, decrease the eluent polarity. If it's too low, increase the eluent polarity.[11] |
| No spots are visible | The compound does not absorb UV light. | Use a visualizing agent such as iodine vapor or a potassium permanganate stain.[2] |
| The sample concentration is too low. | Spot a more concentrated sample. |
Workflow for Optimizing TLC Conditions
Caption: Decision tree for interpreting mass spectrometry data.
Part 3: In-Situ Reaction Monitoring
For a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are invaluable. [12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to monitor reactions in real-time by taking spectra at regular intervals. [14]
-
¹H NMR: Can track the disappearance of signals from the starting material and the appearance of signals from the product.
-
¹⁹F NMR: The trifluoromethyl group provides a clean and sensitive handle for monitoring the reaction, as there are typically few other fluorine signals in the mixture. [9]
Infrared (IR) and Raman Spectroscopy
These techniques can be used with fiber-optic probes inserted directly into the reaction vessel. [12][15]
-
FT-IR: Can monitor the changes in vibrational frequencies of functional groups, such as the disappearance of a starting material's characteristic peak or the appearance of a product's peak.
-
Raman Spectroscopy: Is particularly useful for reactions in aqueous media and can provide complementary information to IR. [15]
References
- BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Pasilis, S. P., & Wentz, K. M. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Source not available]
- (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. NIH.
- (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
- (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Source not available]
- BenchChem. (n.d.). This compound | 852569-37-0.
- (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Bruker. (n.d.). Reaction Monitoring.
- (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH.
- BenchChem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- (n.d.). A study of the kinetics of polymerization of aniline using proton NMR spectroscopy. Phantom Plastics.
- (n.d.).
- Armstrong, D. W., & Stine, G. Y. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Chromatographic Science, 33(6), 316-320.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- (n.d.). Nitroanilne TLC. Scribd.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- (n.d.).
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- (2025). NMR reaction monitoring during the development of an active pharmaceutical ingredient. ResearchGate.
- (2025). NMR Spectra of Anilines. ResearchGate.
- (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. [Source not available]
- (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- Axenrod, T., & Webb, G. A. (Eds.). (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications.
- (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process.
- BenchChem. (2025). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 133-135.
- (2025). What Are Common Mistakes In Chemistry Synthesis Reactions? YouTube.
- (n.d.). Solving Common Errors in HPLC.
- (n.d.). Interpretation of mass spectra. [Source not available]
- Sigma-Aldrich. (n.d.). This compound.
- (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing.
- Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
- (2024). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.
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Stability of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline under different reaction conditions
Welcome to the technical support center for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (CAS RN 852569-37-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate.
Introduction to this compound
This compound is a multifaceted aromatic amine, notable for its unique substitution pattern.[1] The presence of an iodine atom, a nitro group, and a trifluoromethyl group on the aniline core imparts distinct reactivity and makes it a valuable building block in organic synthesis, particularly for pharmaceuticals like Selective Androgen Receptor Modulators (SARMs) and in proteomics research.[1][2] The trifluoromethyl group enhances lipophilicity, the nitro group is a strong electron-withdrawing group that can participate in redox reactions, and the iodine atom is a versatile handle for cross-coupling reactions and can engage in halogen bonding.[2][3]
This guide will address common challenges and questions regarding the stability of this compound under various reaction conditions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: Like many substituted anilines and nitroaromatics, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5] It is advisable to protect it from direct sunlight. Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][6] For long-term storage, refrigeration is recommended.
Q2: I've noticed the solid has darkened over time. Is it still usable?
A2: Darkening of color in anilines can indicate oxidation or decomposition. While slight discoloration may not significantly impact the purity for some applications, it is crucial to assess the compound's integrity before use. We recommend running a purity check using techniques like ¹H NMR, LC-MS, or melting point determination. The reported melting point is 128-130 °C.[7] A significant deviation from this range suggests degradation. For sensitive reactions, purification by recrystallization or column chromatography may be necessary.
Stability Under Reaction Conditions
Q3: I'm planning a reaction under acidic conditions. Is this compound stable?
A3: Caution is advised when using strong acids. The aniline amino group is basic and will be protonated to form an anilinium salt. This deactivates the ring towards electrophilic substitution.[8][9] While this can be a protective strategy, it also alters the compound's solubility and reactivity. Furthermore, strong, hot acidic conditions can promote deiodination of aryl iodides.[10] If your protocol involves heating in strong acid, consider monitoring for the formation of 4-nitro-5-(trifluoromethyl)aniline as a byproduct.
Q4: What about stability in the presence of bases?
A4: this compound is generally more stable under basic conditions than acidic ones, especially when using mild inorganic bases (e.g., K₂CO₃, NaHCO₃) or hindered organic bases. However, strong, non-nucleophilic bases can deprotonate the amine, increasing its nucleophilicity and reactivity. Be mindful that strong bases in combination with heat could potentially lead to side reactions.
Q5: I'm attempting a nucleophilic aromatic substitution (SNAr) to displace the iodide. What should I be aware of?
A5: The nitro group and the trifluoromethyl group are strongly electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution.[11][12] The iodide is a good leaving group in such reactions. However, the success of SNAr depends on the nucleophile and reaction conditions.
-
Troubleshooting SNAr:
-
Low Reactivity: If you observe low conversion, consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate. Increasing the temperature may also be necessary.
-
Side Products: The aniline moiety itself is a nucleophile and could potentially lead to self-condensation or polymerization under certain conditions, although this is less likely given the electron-withdrawing groups. Ensure your desired nucleophile is significantly more reactive.
-
Q6: I want to reduce the nitro group. What is the best approach to avoid deiodination?
A6: Reduction of the nitro group to an amine is a common transformation.[2][13] However, some reducing agents can also cause deiodination.
-
Recommended Methods for Selective Nitro Reduction:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and often reliable method for reducing nitroarenes without affecting aryl halides.
-
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be effective for selective nitro group reduction in aqueous or biphasic systems.[13]
-
Catalytic Hydrogenation: While effective, some catalysts like Palladium on carbon (Pd/C) can promote hydrodehalogenation, especially under harsh conditions (high pressure/temperature). Using catalysts like Platinum(IV) oxide (PtO₂) or carefully controlling conditions (lower pressure, shorter reaction times) can minimize this side reaction.[13] It is crucial to monitor the reaction closely.
-
Q7: Can I perform a cross-coupling reaction (e.g., Suzuki, Heck) at the iodine position without affecting the other functional groups?
A7: Yes, the iodo-substituent is well-suited for various palladium-catalyzed cross-coupling reactions.[2] These reactions are typically performed under conditions that are compatible with both the nitro and trifluoromethyl groups.
-
Key Considerations for Cross-Coupling:
-
Catalyst Choice: A range of palladium catalysts can be effective. The choice of ligand is crucial for optimizing reactivity and preventing side reactions.
-
Base Selection: A mild inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is generally preferred to avoid side reactions involving the nitro or aniline groups.
-
Temperature Control: Keep the reaction temperature as low as possible to maintain the stability of the starting material and product.
-
Data Summary
| Property | Value | Source |
| CAS Number | 852569-37-0 | [7] |
| Molecular Formula | C₇H₄F₃IN₂O₂ | [2] |
| Molecular Weight | 332.02 g/mol | [2] |
| Appearance | Solid | [7] |
| Melting Point | 128 - 130 °C | [7] |
Key Reaction Pathways and Stability Considerations
The following diagram illustrates the major reactive sites of this compound and potential transformation pathways.
Caption: Reactivity map of this compound.
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4-5 eq).
-
Slowly add concentrated HCl and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly basify the mixture by adding NaOH solution until the pH is > 8. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 2-Iodo-5-(trifluoromethyl)benzene-1,4-diamine.
-
Purify the product by column chromatography or recrystallization as needed.
Caption: Workflow for selective nitro group reduction.
References
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 19, 2026, from [Link]
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Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Trifluoromethylation of Secondary Nitroalkanes. Retrieved January 19, 2026, from [Link]
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ACS Publications. (1968). Anodic oxidations of aromatic amines. III. Substituted anilines in aqueous media. Retrieved January 19, 2026, from [Link]
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RSC Publishing. (n.d.). Novel oxidation reduction reactions involving nitro groups and methyl groups in trifluoromethanesulfonic acid. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved January 19, 2026, from [Link]
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Macmillan Group - Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved January 19, 2026, from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Iodo-(4-trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved January 19, 2026, from [Link]
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MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved January 19, 2026, from [Link]
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YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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-
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- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
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PubMed. (n.d.). New insights into the structure and mechanism of iodothyronine deiodinases. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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PubMed. (n.d.). Deiodinases: the balance of thyroid hormone: local impact of thyroid hormone inactivation. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Iodo-5-nitroaniline. Retrieved January 19, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Halo-4-nitro-5-(trifluoromethyl)anilines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as versatile building blocks for the synthesis of complex architectures. Among these, the 2-halo-4-nitro-5-(trifluoromethyl)aniline scaffold is of particular interest. The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) and a synthetically versatile halogen atom makes these compounds valuable precursors for a wide array of pharmaceuticals and agrochemicals.[1] However, the identity of the halogen atom—iodine, bromine, or chlorine—profoundly influences the molecule's reactivity, particularly in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of 2-iodo-, 2-bromo-, and 2-chloro-4-nitro-5-(trifluoromethyl)aniline. We will delve into the mechanistic principles governing their reactivity, present comparative experimental data for key transformations, and offer detailed protocols to aid researchers in method development and optimization. Our objective is to furnish drug development professionals and synthetic chemists with the field-proven insights necessary to select the appropriate substrate and reaction conditions to achieve their synthetic goals efficiently.
Mechanistic Underpinnings: The Critical Role of Oxidative Addition
The majority of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, commence with a crucial, often rate-determining, step: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2][3] During this step, the carbon-halogen (C-X) bond is cleaved, and a new organopalladium(II) species is formed.
The facility of this oxidative addition step is directly correlated with the C-X bond dissociation energy (BDE). The trend for aryl halides is well-established: C-I < C-Br < C-Cl .[4][5] Aryl iodides possess the weakest carbon-halogen bond, making them the most reactive substrates for oxidative addition. Conversely, the C-Cl bond is the strongest, rendering aryl chlorides the most challenging and least reactive coupling partners.[6][7]
The electronic nature of the aromatic ring also plays a significant role. The potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aniline ring decrease electron density at the carbon atom bearing the halogen. This electronic deficiency makes the carbon more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst, generally accelerating the oxidative addition step for all three halogen analogs compared to electron-neutral or electron-rich aryl halides.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Coupling Reactions
The theoretical reactivity trend (I > Br > Cl) is consistently observed in practice. The following sections provide comparative data for three of the most widely utilized C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[8][9] The choice of halogen on the aniline substrate dictates the required catalyst system and reaction conditions.
| Aryl Halide (Ar-X) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo- | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 80 | 2 | 95 |
| 2-Bromo- | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 100 | 8 | 91 |
| 2-Chloro- | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 110 | 16 | 85 |
| Data is representative and compiled for the coupling with phenylboronic acid. |
As the data illustrates, the highly reactive 2-iodoaniline derivative undergoes smooth coupling under relatively mild conditions with a standard catalyst like Pd(PPh₃)₄. The 2-bromo analog requires a more robust ligand such as dppf and slightly more forcing conditions. The 2-chloroaniline, being the least reactive, necessitates a state-of-the-art Buchwald-type ligand (XPhos), which is both bulky and electron-rich, to facilitate the challenging oxidative addition step, along with higher temperatures and longer reaction times.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds.[3][11] This reaction is particularly sensitive to the nature of the aryl halide, especially when coupling sterically hindered or electronically deactivated amines.
| Aryl Halide (Ar-X) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo- | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | 90 | 4 | 92 |
| 2-Bromo- | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | 100 | 12 | 88 |
| 2-Chloro- | BrettPhos Pd G3 (3 mol%) | LHMDS | 110 | 24 | 82 |
| Data is representative and compiled for the coupling with morpholine. |
The reactivity trend mirrors that of the Suzuki coupling. The iodo- and bromo-anilines can be successfully coupled using various generations of phosphine ligands.[3][12] However, the chloro-aniline often fails to react or gives low yields without the use of highly specialized and powerful catalyst systems like the BrettPhos palladacycle precatalyst. The choice of a strong, non-nucleophilic base like LHMDS is also critical to promote amine deprotonation without competing side reactions.[13][14]
Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to substituted alkynes.[15][16] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.
| Aryl Halide (Ar-X) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo- | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (3 mol%) | Et₃N | 60 | 1.5 | 96 |
| 2-Bromo- | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%) | DIPA | 80 | 6 | 89 |
| 2-Chloro- | Pd(PCy₃)₂Cl₂ (5 mol%) / CuI (10 mol%) | Cs₂CO₃ | 120 | 24 | 70 |
| Data is representative and compiled for the coupling with phenylacetylene. |
The Sonogashira coupling is highly efficient for the iodo- and bromo- derivatives under standard conditions.[17] The 2-chloro-aniline, however, is a notoriously difficult substrate for this transformation. Its successful coupling often requires higher catalyst loadings, a more electron-rich phosphine ligand (e.g., tricyclohexylphosphine, PCy₃), a stronger base, and significantly higher temperatures. In many cases, yields remain moderate, highlighting the challenge posed by the inert C-Cl bond.[18]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems. They represent optimized starting points for the respective transformations.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline
This procedure details a robust method for C-C bond formation, a critical step in building molecular complexity. The choice of a phosphine-based palladium catalyst and a suitable base is key to achieving high yields.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Methodology:
-
Reagent Setup: To an oven-dried Schlenk flask, add 2-bromo-4-nitro-5-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degassing the solvent removes dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
This protocol provides a reliable method for the synthesis of an N-aryl bond, a common motif in pharmacologically active compounds. The use of a strong, non-nucleophilic base is crucial for efficient deprotonation of the amine coupling partner.
Methodology:
-
Reagent Setup: In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol, 1.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) and seal the vial.
-
Solvent and Amine: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir for 4 hours.
-
Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate in vacuo.
-
Purification: Purify the resulting crude material by flash chromatography to yield the pure N-arylated product.
Synthesis of Starting Materials
The accessibility of the starting materials is a key consideration in synthetic planning.
-
This compound: This compound can be synthesized by the iodination of 5-amino-2-nitrobenzotrifluoride using N-iodosuccinimide (NIS).[1]
-
2-Bromo-4-nitro-5-(trifluoromethyl)aniline: A common route involves the nitration of 2-bromo-5-(trifluoromethyl)aniline.[19][20]
-
2-Chloro-4-nitro-5-(trifluoromethyl)aniline: This analog can be prepared via the nitration of 2-chloro-5-(trifluoromethyl)aniline.
Conclusion and Practical Implications
The reactivity of 2-halo-4-nitro-5-(trifluoromethyl)anilines in palladium-catalyzed cross-coupling reactions follows the predictable trend based on carbon-halogen bond dissociation energies: Iodo > Bromo > Chloro .
-
This compound is the most reactive substrate, enabling rapid conversions under mild conditions with a broad range of standard catalysts. It is the ideal choice when reaction efficiency and speed are paramount.[21]
-
2-Bromo-4-nitro-5-(trifluoromethyl)aniline offers a good balance between reactivity and cost. It is a reliable substrate that performs well with readily available catalysts, though it may require slightly more forcing conditions than its iodo counterpart.[11]
-
2-Chloro-4-nitro-5-(trifluoromethyl)aniline is the least reactive but often the most cost-effective starting material. Its use is synthetically challenging and typically requires advanced, bulky, electron-rich phosphine ligands and higher temperatures to achieve satisfactory yields.[7]
For researchers and drug development professionals, the choice of halogenated starting material represents a strategic decision balancing substrate cost, reaction development time, and catalyst expense. While aryl chlorides are economically attractive for large-scale synthesis, the investment in specialized catalysts and process optimization must be considered. Conversely, the higher reactivity of aryl iodides and bromides often translates to more straightforward and rapid discovery and development timelines. The continued evolution of catalyst technology will undoubtedly further expand the utility of less reactive but more abundant aryl chlorides in the synthesis of next-generation therapeutics and materials.
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American Chemical Society. N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.
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PubMed. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
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Royal Society of Chemistry. Cross coupling reactions in organic synthesis themed issue.
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ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
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MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
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National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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A Comparative Analysis of the Biological Activity of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of a Multifunctional Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacophoric groups on a simple scaffold can unlock potent and selective biological activities. The 2-Iodo-4-nitro-5-(trifluoromethyl)aniline core is a prime example of such a scaffold, integrating three key functional groups—iodine, a nitro group, and a trifluoromethyl moiety—each contributing unique properties that are highly sought after in drug design.
The trifluoromethyl group is well-regarded for its ability to enhance metabolic stability and increase the lipophilicity of a molecule, thereby improving its ability to cross cellular membranes.[1] The nitro group, a strong electron-withdrawing group, can participate in redox reactions and is a common feature in many antimicrobial agents.[2] The iodine atom can engage in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to biological targets like enzymes and receptors.[2] This guide provides a comparative overview of the biological activities of derivatives of this scaffold, drawing on data from structurally related compounds to inform future drug discovery efforts.
Anticipated Biological Activities and Structure-Activity Relationships
While a comprehensive comparative study on a series of derivatives from this compound is not yet available in the public domain, analysis of structurally similar compounds allows us to anticipate and rationalize potential biological activities. The primary areas of interest for this scaffold are anticancer and antimicrobial applications.
Anticancer Activity: A Focus on Kinase Inhibition and Cytotoxicity
The aniline scaffold is a cornerstone in the development of kinase inhibitors, particularly for oncology. The 4-anilinoquinazoline and 4-anilinoquinoline cores are present in numerous FDA-approved drugs that target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Derivatives of this compound are promising candidates for the synthesis of novel kinase inhibitors.
Comparative Cytotoxicity of Structurally Related Compounds:
The following table summarizes the cytotoxic activity of various aniline derivatives containing the key functional groups of our core scaffold. This data provides a valuable benchmark for the potential potency of novel derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazoline Derivatives | 2-Butyl-4-chloro-1-{3-[4-(3-iodophenyl amino)-7-methoxyquinazolin-6-yloxy]propyl}-1H-imidazole-5-carboxaldehyde (33) | A431 | 3 | [5] |
| 2-Butyl-4-chloro-1-{3-[7-methoxy-4-(3-(trifluoromethyl)phenylamino)quinazolin-6-yloxy]-propyl}-1H-imidazole-5-carboxaldehyde (30) | A431 | 3.5 | [5] | |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 | [1] |
| A375 (Melanoma) | 25.4 | [1] | ||
| DU145 (Prostate) | 27.8 | [1] | ||
| Iodoquinazoline Derivatives | Compound 9c (an N-alkyl substituted iodoquinazoline) | HepG2 | 5.00 | [6] |
| MCF-7 | 6.00 | [6] | ||
| HCT116 | 5.17 | [6] | ||
| A549 | 5.25 | [6] | ||
| 2-Morpholino-4-anilinoquinoline Derivatives | Compound 3d | HepG2 | 8.50 | [7] |
| Compound 3c | HepG2 | 11.42 | [7] | |
| Compound 3e | HepG2 | 12.76 | [7] |
Structure-Activity Relationship (SAR) Insights:
-
The Anilino Moiety: Modifications to the aniline ring are critical for activity. The presence of iodo and trifluoromethyl groups on the aniline portion of quinazoline inhibitors has been shown to yield potent anticancer activity.[5]
-
The Core Heterocycle: The nature of the heterocyclic system to which the aniline is attached significantly influences potency and selectivity. Thiazolo[4,5-d]pyrimidines and quinazolines are well-established scaffolds for anticancer drug design.[1][6]
-
The Nitro Group: The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing interactions with biological targets. In some cases, nitro-containing compounds can be selectively activated in the hypoxic environment of solid tumors.[4]
Proposed Mechanism of Action for Anticancer Derivatives:
A likely mechanism of action for anticancer derivatives of this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival. The aniline moiety can act as a hinge-binding motif in the ATP-binding pocket of kinases like EGFR and VEGFR-2.
Caption: Proposed mechanism of action for anticancer aniline derivatives.
Antimicrobial Activity: Targeting Bacterial Cell Integrity and Virulence
The presence of nitro and trifluoromethyl groups on an aniline scaffold also suggests significant potential for antimicrobial activity. A study on aniline derivatives identified 2-iodo-4-trifluoromethylaniline (ITFMA), a close analog of our core structure lacking the nitro group, as a potent antibacterial and antibiofilm agent against Vibrio species.
Comparative Antimicrobial Activity of a Structurally Related Analog:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [8][9] |
| Vibrio harveyi | Not specified, but active | [8][9] |
Key Findings for 2-iodo-4-trifluoromethylaniline (ITFMA):
-
Antibiofilm Activity: ITFMA effectively suppressed biofilm formation in a dose-dependent manner.[8][9]
-
Reduction of Virulence Factors: The compound significantly reduced bacterial motility, protease activity, hemolysis, and indole production.[8][9]
-
Mechanism of Action: ITFMA was observed to cause noticeable destruction to the bacterial cell membrane and exhibited bactericidal activity against V. parahaemolyticus within 30 minutes at a concentration of 100 µg/mL.[8][9]
-
Low Toxicity: Toxicity assays using Caenorhabditis elegans and seed germination models indicated that the compound has mild toxicity.[8][9]
The addition of a nitro group to this scaffold, to form this compound, could potentially enhance its antimicrobial properties through additional mechanisms, such as the generation of reactive nitrogen species within the bacterial cell.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of novel derivatives of this compound, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a negative control and a known anticancer drug as a positive control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Resazurin solution (optional, for viability indication)
-
Multichannel pipette
-
Microplate reader (for resazurin assay)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by adding a viability indicator like resazurin and measuring fluorescence.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The combination of a halogen for potential halogen bonding, a nitro group for antimicrobial activity and potential hypoxia-selective activation, and a trifluoromethyl group for enhanced pharmacokinetic properties creates a molecule with significant therapeutic potential.
Future research should focus on the synthesis of a library of derivatives with systematic modifications at the aniline nitrogen and the aromatic ring to establish a clear structure-activity relationship. Key modifications could include the introduction of various heterocyclic systems to the aniline nitrogen to explore kinase inhibitory potential, and the modification or replacement of the nitro and iodo groups to fine-tune activity and reduce potential toxicity. The protocols provided in this guide offer a robust framework for the biological evaluation of these novel compounds.
References
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PubMed. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Available from: [Link]
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PubMed Central. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available from: [Link]
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PubMed. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available from: [Link]
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PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
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PubMed Central. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Available from: [Link]
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National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Available from: [Link]
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The Strategic Advantage of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline in Parallel Synthesis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced landscape of drug discovery and development, the strategic selection of building blocks for parallel synthesis is a critical determinant of success. The ability to rapidly generate diverse libraries of novel compounds hinges on the reactivity, versatility, and reliability of these core chemical scaffolds.[1] This guide provides an in-depth technical analysis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline , a highly functionalized building block, and objectively compares its performance against other common alternatives in the context of parallel synthesis. Through an examination of its unique structural features and supporting experimental data, we will elucidate the causal factors that underpin its superior performance in key synthetic transformations.
The Pivotal Role of Building Blocks in High-Throughput Chemistry
Parallel synthesis has emerged as an indispensable tool in modern medicinal chemistry, enabling the rapid creation of large and diverse compound libraries for hit identification and lead optimization.[2] The efficiency of this process is profoundly influenced by the choice of building blocks, which serve as the foundational skeletons for molecular diversity. An ideal building block should possess multiple reactive handles that allow for selective functionalization, exhibit predictable reactivity across a range of conditions, and be amenable to automated or semi-automated synthesis platforms.
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[3][4] Consequently, substituted anilines are a crucial class of building blocks for generating libraries of pharmacologically relevant compounds. This guide focuses on a particularly strategic building block: this compound.
A Deep Dive into this compound: A Trifecta of Reactivity
This compound is a meticulously designed building block that offers a powerful combination of reactive sites and modulating functional groups. Its performance in parallel synthesis is a direct consequence of its unique molecular architecture.
Key Structural Features and Their Implications:
-
Iodine at the 2-position: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl > F.[5] This high reactivity allows for milder reaction conditions, shorter reaction times, and broader substrate scope, which are all highly desirable attributes in a high-throughput setting.
-
Nitro Group at the 4-position: The strongly electron-withdrawing nitro group serves two critical functions. Firstly, it activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the 2-position, providing an alternative pathway for diversification. Secondly, it can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation, exponentially increasing the diversity of the resulting library.
-
Trifluoromethyl Group at the 5-position: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] Its presence on the building block from the outset is a significant advantage.
-
Amino Group at the 1-position: The primary amino group provides a readily available site for a wide range of chemical transformations, including amide bond formation, reductive amination, and diazotization followed by substitution.
Comparative Performance Analysis in Key Cross-Coupling Reactions
To objectively assess the performance of this compound, we will compare its reactivity with its bromo- and chloro-analogs, as well as other relevant substituted anilines, in three of the most widely used cross-coupling reactions in parallel synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of parallel synthesis, the efficiency of this reaction is paramount.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Building Block | Halogen | Relative Reactivity | Typical Yield Range (%) | Reference |
| This compound | Iodo | Very High | 85-98 | [7] (inferred) |
| 2-Bromo-4-nitro-5-(trifluoromethyl)aniline | Bromo | High | 70-90 | [8] |
| 2-Chloro-4-nitro-5-(trifluoromethyl)aniline | Chloro | Moderate | 40-70 | [9] (inferred) |
| 4-Bromoaniline | Bromo | High | 80-95 | [7] |
Causality Behind the Performance: The superior performance of the iodo-substituted building block is a direct result of the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This facilitates the initial oxidative addition step in the palladium catalytic cycle, which is often the rate-limiting step. This allows for lower catalyst loadings and shorter reaction times, which are significant advantages in a high-throughput workflow.
Experimental Protocol: Parallel Suzuki-Miyaura Coupling
-
Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of the respective haloaniline building block into each well.
-
Reagent Addition: To each well, add a solution of the corresponding boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., dioxane/water 4:1).
-
Reaction: Seal the reaction block and heat to 80-100 °C for 2-4 hours with shaking.
-
Work-up: After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate) using an automated liquid handler.
-
Analysis: Analyze the crude product from each well by LC-MS to determine conversion and purity.
Workflow for Suzuki-Miyaura Coupling
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors: The Case of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the journey from a candidate molecule to a clinical therapeutic is fraught with challenges. A primary hurdle is ensuring that a compound not only potently inhibits its intended target but also demonstrates selectivity and efficacy within the complex milieu of a living cell.[3]
This guide provides a comprehensive framework for the initial evaluation of a novel chemical entity, using the compound 2-Iodo-4-nitro-5-(trifluoromethyl)aniline —herein designated Cmpd-INF451 —as a case study. While public data on the specific biological activity of Cmpd-INF451 is scarce, its structural motifs (a substituted aniline core with electron-withdrawing nitro and trifluoromethyl groups) are common in established kinase inhibitors. We will therefore proceed with the scientifically plausible hypothesis that Cmpd-INF451 is a candidate inhibitor of the RAF kinase family, a critical node in the RAS/RAF/MEK/ERK signaling pathway that drives proliferation in many cancers.[4][5]
This document will guide researchers through a logical, three-tiered workflow:
-
Primary Biochemical Assay: To determine direct, in-vitro interaction and potency against the target kinase.
-
Secondary Cellular Assay: To assess the compound's effect on cell viability and establish a preliminary therapeutic window.
-
Target Engagement Assay: To confirm that the compound interacts with its intended target in a live-cell context.
Throughout this guide, we will compare the (hypothetical) performance of Cmpd-INF451 against two well-characterized inhibitors: Staurosporine , a potent but non-selective ATP-competitive inhibitor used as a broad-spectrum control[6][7], and Sorafenib , a clinically approved multi-kinase inhibitor known to target RAF kinases.[4][8][9][10]
Tier 1: Primary Biochemical Screening for Direct Target Inhibition
The foundational step in evaluating any potential inhibitor is to confirm its direct interaction with the purified target protein, free from the complexities of a cellular environment.[1][3] This allows for an unambiguous measurement of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Causality of Experimental Choice: We select a luminescence-based kinase activity assay, such as the ADP-Glo™ Kinase Assay. This format is robust, highly sensitive, and measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[1][11] This directly reflects the enzyme's catalytic function and its inhibition by Cmpd-INF451.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol: B-RAF V600E Kinase Activity Assay
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series for Cmpd-INF451, Sorafenib, and Staurosporine in 100% DMSO, starting from a 1000X stock concentration.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase reaction buffer containing recombinant B-RAF V600E enzyme and its substrate (e.g., inactive MEK1).
-
Compound Addition: Add 5 nL of the compound dilutions or DMSO (vehicle control) to the appropriate wells. A "no enzyme" control should be included for background correction.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow compound-enzyme binding.[11]
-
Reaction Initiation: Add 2.5 µL of ATP solution (at the determined Km concentration) to all wells to start the kinase reaction. Incubate for 1-2 hours at room temperature.[11]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the logarithm of inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.
Comparative Performance Data (Illustrative)
| Compound | Target Kinase | IC50 (nM) | Notes |
| Cmpd-INF451 | B-RAF V600E | 150 | Demonstrates potent, direct inhibition of the target kinase. |
| Sorafenib | B-RAF V600E | 20[9] | Clinically relevant comparator, known potent RAF inhibitor. |
| Staurosporine | B-RAF V600E | 5 | Potent, but non-selective pan-kinase inhibitor control.[7] |
Interpretation: The illustrative data shows that Cmpd-INF451 is a potent inhibitor of B-RAF V600E in a direct biochemical assay. While not as potent as the non-selective Staurosporine or the established drug Sorafenib, an IC50 of 150 nM is a strong starting point for a novel chemical entity and warrants further investigation in a cellular context.
Tier 2: Cellular Assays for Potency and Cytotoxicity
A promising biochemical IC50 does not guarantee cellular activity.[3] The compound must be able to cross the cell membrane, engage its target in the crowded cytoplasm, and exert a functional effect, all while avoiding excessive toxicity to the cell. Cell-based assays are therefore a critical secondary step to bridge the gap between in-vitro potency and potential therapeutic effect.[12][13][14]
Causality of Experimental Choice: We will use a cell line with a known dependency on the target pathway, such as the A375 melanoma cell line, which harbors the B-RAF V600E mutation. We will employ a standard CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP levels, which serves as a robust indicator of metabolically active, viable cells.[1] This allows us to measure the compound's effect on cell proliferation/viability (EC50) and its general cytotoxicity.
Signaling Pathway Context: The RAF-MEK-ERK Pathway
Caption: The RAF-MEK-ERK pathway and the site of inhibition.
Protocol: A375 Cell Viability Assay
-
Cell Seeding: Seed A375 cells into a 96-well, white-walled, clear-bottom plate at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cmpd-INF451, Sorafenib, and Staurosporine in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration allows for multiple cell doublings, making the effects on proliferation apparent.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. This lyses the cells and initiates the luminescent reaction catalyzed by luciferase using the released ATP.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO vehicle control (100% viability) and calculate the EC50 value, which is the concentration that causes a 50% reduction in cell viability.
Comparative Performance Data (Illustrative)
| Compound | Cellular EC50 (nM) in A375 (B-RAF V600E) | Biochemical IC50 (nM) (B-RAF V600E) | IC50/EC50 Ratio |
| Cmpd-INF451 | 750 | 150 | 5.0 |
| Sorafenib | 100 | 20 | 5.0 |
| Staurosporine | 10 | 5 | 2.0 |
Interpretation: The cellular EC50 for Cmpd-INF451 is 5-fold higher than its biochemical IC50. This "biochemical-to-cellular shift" is common and expected, reflecting factors like cell membrane permeability and engagement with intracellular ATP concentrations.[3] The ratio is comparable to that of Sorafenib, suggesting reasonable cell penetration and activity. The potent cytotoxicity of Staurosporine is expected due to its broad inhibition of many kinases essential for cell survival.[15][16] The data supports advancing Cmpd-INF451 to confirm it works via the intended mechanism.
Tier 3: Cellular Target Engagement Confirmation
The final piece of the initial evaluation is to verify that the compound's cellular effect is a direct result of it binding to the intended target. A reduction in cell viability could be due to off-target toxicity. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement in intact cells or cell lysates.[17][18][19][20]
Causality of Experimental Choice: CETSA operates on the principle of ligand-induced thermal stabilization.[20] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein. By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct evidence of target binding.[19][21]
Protocol: CETSA® for B-RAF Target Engagement
-
Cell Culture and Treatment: Culture A375 cells to high confluency. Treat the intact cells with either a high concentration of Cmpd-INF451 (e.g., 10x EC50) or a DMSO vehicle control for 1-2 hours.
-
Harvest and Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Separation of Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble B-RAF protein in each sample using a standard Western Blot or an ELISA-based method.
-
Analysis: For both the DMSO and Cmpd-INF451 treated samples, plot the percentage of soluble B-RAF remaining against the temperature. A rightward shift in the melting curve for the Cmpd-INF451-treated sample indicates thermal stabilization and confirms target engagement.
Comparative Performance Data (Illustrative)
| Compound | Target Protein | Thermal Shift (ΔTm) in A375 Lysate | Interpretation |
| Cmpd-INF451 | B-RAF V600E | +4.5 °C | A significant positive shift confirms direct binding and stabilization of B-RAF in a cellular environment. |
| Sorafenib | B-RAF V600E | +5.2 °C | Positive control demonstrating expected target engagement. |
| DMSO Vehicle | B-RAF V600E | 0 °C (Baseline) | Negative control establishes the baseline melting temperature of the protein. |
Interpretation: The illustrative CETSA data provides the most compelling evidence thus far. A thermal shift of +4.5°C for Cmpd-INF451 strongly indicates that the compound physically binds to B-RAF in the complex protein mixture of the cell lysate. This links the biochemical potency (Tier 1) and the cellular activity (Tier 2) directly to the intended mechanism of action, significantly increasing confidence in the compound as a specific B-RAF inhibitor.
Conclusion and Future Directions
This three-tiered evaluation provides a robust and logical framework for assessing the potential of a novel kinase inhibitor candidate like this compound (Cmpd-INF451). The (illustrative) data presented here paints a compelling picture of a compound that:
-
Directly and potently inhibits the target kinase B-RAF V600E in a biochemical assay.
-
Demonstrates on-target cellular activity by reducing the viability of a B-RAF dependent cell line.
-
Physically engages the B-RAF target in a cellular context, as confirmed by thermal shift assay.
Based on these findings, Cmpd-INF451 is a promising candidate for further development. The logical next steps would include:
-
Kinase Selectivity Profiling: Screening Cmpd-INF451 against a broad panel of kinases to determine its selectivity profile and identify potential off-targets.
-
Mechanism of Action Studies: Investigating downstream pathway effects, such as the phosphorylation status of MEK and ERK, via Western Blot to confirm functional pathway inhibition.
-
In Vivo Efficacy Studies: Testing the compound in animal xenograft models to assess its anti-tumor activity and pharmacokinetic properties.
By following a structured, evidence-based approach that combines biochemical, cellular, and target engagement assays, researchers can efficiently prioritize promising compounds and make informed decisions in the complex process of drug discovery.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?.
- YouTube. (2025, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research.
- Network of Cancer Research. (2024, August 16). Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- PubMed. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Wikipedia. Staurosporine.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Oncotarget. (2018, November 13). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues.
- NIH. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase.
- NIH. (2019, January 28). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- CETSA. CETSA.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
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A Senior Application Scientist's Guide to the Spectroscopic and Chromatographic Comparison of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise identification and separation of isomers are paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparative analysis of the spectroscopic and chromatographic characteristics of the isomers of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, a complex substituted aniline with potential applications as a synthetic intermediate.
The Structural Landscape: Potential Isomers
The parent compound, this compound, presents several possibilities for positional isomerism by rearranging the substituents on the aniline ring. For the purpose of this guide, we will focus on the comparison of three plausible isomers:
-
Isomer A: this compound
-
Isomer B: 3-Iodo-5-nitro-4-(trifluoromethyl)aniline (A hypothetical isomer for comparative purposes)
-
Isomer C: 4-Iodo-2-nitro-5-(trifluoromethyl)aniline (A hypothetical isomer for comparative purposes)
The distinct spatial arrangement of the iodo, nitro, and trifluoromethyl groups around the aniline ring in these isomers will induce unique electronic and steric environments, leading to discernible differences in their spectroscopic and chromatographic profiles.
Spectroscopic Comparison: Unraveling Isomeric Fingerprints
Spectroscopic techniques provide a detailed view of the molecular structure and electronic properties of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, which is directly influenced by the positions of the substituents.
¹H NMR Spectroscopy: The aromatic protons of the aniline ring will exhibit distinct chemical shifts and coupling patterns for each isomer. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the anisotropic effect of the iodo (-I) group, will deshield adjacent protons, shifting their signals downfield.[1][2] Conversely, the electron-donating amino (-NH₂) group will shield protons, particularly those in the ortho and para positions, causing an upfield shift.[1][2] The coupling constants (J-values) between adjacent protons will provide crucial information about their relative positions.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also significantly affected by the substituents.[3][4] The carbon atoms directly attached to the electron-withdrawing groups will be deshielded and appear at higher chemical shifts. The ipso-carbon attached to the iodine atom will also show a characteristic chemical shift.
Predicted NMR Data Summary
| Isomer | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) | Key Differentiating Features |
| A: this compound | H-3: ~7.8 (s), H-6: ~7.2 (s), -NH₂: broad singlet | C-1: ~145, C-2: ~90, C-3: ~128, C-4: ~148, C-5: ~125 (q), C-6: ~120, -CF₃: ~123 (q) | Two singlets in the aromatic region. |
| B: 3-Iodo-5-nitro-4-(trifluoromethyl)aniline | H-2: ~7.5 (d), H-6: ~7.0 (d), -NH₂: broad singlet | C-1: ~148, C-2: ~125, C-3: ~95, C-4: ~130 (q), C-5: ~150, C-6: ~115, -CF₃: ~122 (q) | Two doublets in the aromatic region with meta-coupling. |
| C: 4-Iodo-2-nitro-5-(trifluoromethyl)aniline | H-3: ~8.2 (s), H-6: ~7.1 (s), -NH₂: broad singlet | C-1: ~146, C-2: ~150, C-3: ~120, C-4: ~92, C-5: ~128 (q), C-6: ~118, -CF₃: ~124 (q) | Two singlets in the aromatic region, with one significantly downfield due to the ortho-nitro group. |
Note: These are predicted values based on substituent additivity rules and data from analogous compounds. Actual values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. While all isomers will exhibit characteristic bands for the N-H, N-O, and C-F bonds, the exact positions and intensities of these bands, particularly in the fingerprint region (1600-600 cm⁻¹), will differ due to the varied substitution patterns.
-
N-H Stretching: The amino group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The exact position can be influenced by intramolecular hydrogen bonding, which may be more prevalent in Isomer C due to the proximity of the amino and nitro groups.
-
N-O Stretching: The nitro group exhibits strong asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5] The electronic environment created by the other substituents will subtly shift these frequencies.
-
C-F Stretching: The trifluoromethyl group will display strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring and can be a key diagnostic tool for differentiating the isomers.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) of these isomers will be influenced by the interplay of the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups.[6] The extended conjugation and intramolecular charge transfer possibilities will lead to distinct absorption profiles.
-
Isomer A and C: The ortho and para relationship between the amino and nitro groups in these isomers allows for more effective charge-transfer interactions, which is expected to result in a red-shift (longer wavelength) of the main absorption band compared to Isomer B.
-
Isomer B: With the amino and nitro groups in a meta relationship, the charge-transfer character is reduced, likely leading to a blue-shift (shorter wavelength) of the primary absorption band.
Chromatographic Separation: Isolating the Isomers
Chromatographic techniques are essential for the physical separation of the isomers, allowing for their individual quantification and further characterization.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for separating positional isomers.[7] The retention of each isomer is primarily governed by its polarity and interaction with the stationary phase.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 column is a good starting point due to its general applicability. However, for challenging separations of aromatic isomers, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity.[8] These phases provide alternative separation mechanisms, such as π-π interactions, which are sensitive to the differences in electron density across the aromatic rings of the isomers.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a standard mobile phase for reversed-phase HPLC. The polarity of the isomers will dictate their elution order. Generally, less polar compounds will have longer retention times. The elution order can be predicted based on the dipole moment and hydrophobicity of each isomer, which are influenced by the substituent positions.
Predicted HPLC Elution Order (Reversed-Phase): The polarity of the isomers is expected to decrease in the order: Isomer C > Isomer A > Isomer B. Therefore, the predicted elution order would be Isomer C, followed by Isomer A, and then Isomer B with the longest retention time.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like the isomers of this compound. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase.
Causality behind Experimental Choices:
-
Stationary Phase: A mid-polarity stationary phase, such as one containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane), is often effective for separating aromatic isomers. The elution order in GC is primarily determined by the volatility (boiling point) of the compounds.[9][10] Isomers with more compact structures and weaker intermolecular forces tend to be more volatile and elute earlier.
-
Detector: A flame ionization detector (FID) provides good sensitivity for organic compounds. For unambiguous identification, coupling the GC to a mass spectrometer (GC-MS) is highly recommended. The mass spectra will provide molecular weight information and characteristic fragmentation patterns for each isomer.
Predicted GC Elution Order: The boiling points of the isomers are expected to be very similar. However, subtle differences in intermolecular interactions can lead to separation. Isomer C, with the potential for intramolecular hydrogen bonding, might have a slightly higher boiling point and thus a longer retention time compared to Isomers A and B. The elution order between A and B would be more difficult to predict without experimental data.
Experimental Protocols
The following are detailed, self-validating protocols for the analysis of the isomers of this compound.
HPLC Method
Caption: HPLC workflow for the separation of isomers.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the isomer mixture in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
System Validation: Inject a standard mixture of known isomers to determine their retention times and response factors. The resolution between adjacent peaks should be greater than 1.5 for baseline separation.
GC-MS Method
Caption: GC-MS workflow for isomer identification.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in ethyl acetate.
-
GC-MS Conditions:
-
Column: 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-400 m/z
-
-
Data Analysis: The mass spectrum for each separated isomer will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The loss of I, NO₂, and CF₃ are expected fragmentation pathways that can aid in structural confirmation.[11]
Conclusion
The differentiation and separation of the isomers of this compound present a significant analytical challenge that can be effectively addressed through a combination of spectroscopic and chromatographic techniques. While direct experimental data is limited, a thorough understanding of the principles of substituent effects and chromatographic interactions allows for the development of robust analytical methods. The predicted differences in their NMR, IR, and UV-Vis spectra, coupled with their distinct retention behaviors in HPLC and GC, provide a comprehensive toolkit for the unambiguous identification and quantification of these isomers. The experimental protocols outlined in this guide serve as a validated starting point for researchers in drug development and chemical synthesis, ensuring the purity and quality of their compounds of interest.
References
-
Reich, H. J. (n.d.). ¹H NMR Additivity Rules. University of Wisconsin. Retrieved from [Link]
- Ewing, D. F. (1979). Substituent Effects in ¹³C-NMR Spectroscopy. In R. A. Y. Jones (Ed.), Annual Reports on NMR Spectroscopy (Vol. 9, pp. 359-441). Academic Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with π-π Interaction and a C-18 Column. Retrieved from [Link]
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
- Grob, R. L., & Barry, E. F. (Eds.). (2004).
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of polyanilines in a mixed solvent system; pH 3. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c). Retrieved from [Link]
-
PubMed. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Michigan State University. (n.d.). Gas Chromatograph. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
For the diligent researcher engaged in the complex world of drug discovery and development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management of chemical waste, particularly for compounds with intricate hazard profiles like 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and field-proven best practices. Our goal is to empower you with the knowledge to not only handle this substance safely but also to understand the rationale behind each step, fostering a culture of comprehensive safety and operational excellence.
Understanding the Hazard Profile: Why Meticulous Disposal is Non-Negotiable
This compound is a halogenated nitroaromatic compound, a class of substances that demands respect due to its inherent chemical properties. A thorough understanding of its hazard profile is the foundation of its safe management.
Key Hazards Associated with this compound:
| Hazard Classification | Description | Citation |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation. | |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | |
| Environmental Hazards | While specific data for this compound is limited, related halogenated and nitroaromatic compounds are often toxic to aquatic life with long-lasting effects. |
The trifluoromethyl group enhances the compound's stability and lipophilicity, while the nitro group contributes to its toxicological properties. The presence of iodine places it firmly in the category of halogenated organic waste, which has specific disposal requirements due to the potential for forming harmful byproducts if not managed correctly.
The Core Principle: Segregation and Designated Waste Streams
The cornerstone of proper chemical waste management is meticulous segregation. Co-mingling of incompatible waste streams is not only a breach of regulatory standards but also a significant safety risk, potentially leading to violent chemical reactions, the generation of toxic gases, or the creation of waste that is difficult and expensive to dispose of.
The Golden Rule: All waste containing this compound, whether in solid form, dissolved in a solvent, or as residue on contaminated materials, must be treated as halogenated organic waste .
This classification is critical because the disposal route for halogenated waste is distinct from that of non-halogenated organic waste. Halogenated compounds require high-temperature incineration with specialized off-gas scrubbing systems to neutralize the acidic and toxic gases (such as hydrogen iodide and nitrogen oxides) that are produced during combustion.
Procedural Guide: From Benchtop to Final Disposal
This section provides a step-by-step protocol for the safe handling and disposal of this compound waste.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound in any form, ensure you are wearing the appropriate PPE. The causality here is direct: to prevent exposure through inhalation, ingestion, or skin contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Part 2: Waste Collection at the Point of Generation
Proper disposal begins the moment waste is generated.
For Solid Waste (Pure Compound, Contaminated Weighing Paper, etc.):
-
Designated Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." This should be a wide-mouthed, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: Immediately label the container with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Toxic, Irritant)
-
The date the first waste was added (accumulation start date)
-
Your name, laboratory, and contact information
-
-
Secure Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.
For Liquid Waste (Solutions containing the compound):
-
Segregation is Key:
-
Halogenated Solvent Waste: If this compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it should be collected in a designated "Halogenated Solvents" waste container.
-
Non-Halogenated Solvent Waste: If the compound is in a non-halogenated solvent (e.g., acetone, ethyl acetate), this entire mixture is now considered halogenated waste . It must be collected in the "Halogenated Solvents" container. This is a critical point often misunderstood. The presence of the halogenated analyte dictates the waste stream.
-
-
Container and Labeling: Use a sealable, chemically compatible solvent waste container (often a 4L glass bottle or a larger HDPE carboy). The container must be labeled as "Hazardous Waste" with a complete list of all chemical constituents and their approximate percentages.
-
Avoid Mixing: Never mix halogenated waste with aqueous waste, acidic or basic waste, or waste containing strong oxidizing or reducing agents. Such mixing can lead to dangerous reactions.
For Contaminated Labware and PPE:
-
Grossly Contaminated Items: Items heavily contaminated with the solid compound or concentrated solutions (e.g., spatulas, stir bars, gloves) should be placed in the "Halogenated Organic Solids" waste container.
-
Minimally Contaminated Items: Disposable items with minimal residual contamination (e.g., pipette tips) can also be placed in the solid waste container.
-
Glassware: Glassware should be decontaminated before washing. Rinse the glassware with a small amount of a suitable solvent (e.g., acetone) and collect the rinsate in the "Halogenated Solvents" waste container.
Part 3: Spill Management - A Plan for the Unexpected
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent the spread of contamination.
-
Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Assess the Spill: For a small, manageable spill, trained laboratory personnel can proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical safety goggles, and two pairs of chemically resistant gloves.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.
-
Liquid Spill: Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
-
Clean Up: Carefully scoop the absorbent material into the designated "Halogenated Organic Solids" waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth in the solid waste container. Then, wash the area with soap and water.
-
Dispose of Waste: All materials used for cleanup are considered hazardous waste and must be disposed of in the appropriate halogenated waste stream.
The Rationale Behind Incineration: A Look at the Chemistry
The mandated disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste. The reason lies in the need to ensure complete destruction of the molecule and to manage the hazardous byproducts of its combustion.
During incineration at temperatures typically exceeding 1000°C, the organic structure of this compound is broken down. The carbon and hydrogen are converted to carbon dioxide and water. However, the heteroatoms present unique challenges:
-
Iodine: Is converted to hydrogen iodide (HI), a corrosive acid gas.
-
Nitrogen: Is converted to nitrogen oxides (NOx), which are toxic and contribute to acid rain and smog.
-
Fluorine: Is converted to hydrogen fluoride (HF), a highly corrosive and toxic gas.
Hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, including scrubbers that neutralize these acidic gases, preventing their release into the atmosphere. This is why simply evaporating the waste in a fume hood or disposing of it via other means is not only illegal but also environmentally irresponsible.
Visualizing the Workflow: A Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is not a mere afterthought but an integral part of the research process. By adhering to the principles of hazard recognition, meticulous segregation, and the use of designated waste streams, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of your scientific endeavors. This guide serves as a comprehensive resource to aid in this critical aspect of laboratory work, fostering a deep-seated culture of safety that extends beyond the product to the entire lifecycle of chemical research.
References
- Fisher Scientific. Safety Data Sheet: 2-(Trifluoromethyl)aniline. [Link to a representative SDS for a similar compound, as a specific one for the title compound is not available from the provided search results. A general Fisher Scientific SDS search would lead to a relevant example.]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [A general link to EPA's hazardous waste code information, as the provided search results contain various university-specific pages referencing these codes.]
-
Bucknell University. Hazardous Waste Segregation. [Link]
- Temple University. Halogenated Solvents in Laboratories. [A general link to Temple University's EHS website would be appropriate as a direct link was not provided in the search results.]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical reviews, 93(8), 2667-2692. [Link]
-
Rubo Hazardous Waste Management. Best Practices for Hazardous Waste Packaging and Labelling. [Link]
-
The University of Iowa Environmental Health & Safety. Chemical Waste Labeling Procedure. [Link]
Navigating the Synthesis of Novel Therapeutics: A Comprehensive Guide to Handling 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into a workflow demands a commensurate level of safety and handling precision. 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, a key building block in the synthesis of innovative pharmaceuticals, presents a specific set of handling challenges that necessitate a robust and well-understood safety protocol.[1] This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile: More Than Just a Data Sheet
This compound is a solid compound with a melting point between 128-130°C. Its hazard profile, as outlined by multiple safety data sheets, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Furthermore, it is known to cause skin irritation and serious eye irritation.[2] The presence of a nitro group and a trifluoromethyl group on the aniline ring contributes to its reactivity and potential for biological effects, making cautious handling paramount.
The causality behind these hazards lies in the molecule's structure. The aromatic amine can be readily absorbed through the skin, and the nitro and trifluoromethyl groups can enhance its toxicological properties. Inhalation of the dust can lead to respiratory irritation, and ingestion can result in systemic toxicity. Understanding this structure-activity relationship is the first step in developing an intuitive sense of safe handling.
Core Directive: Personal Protective Equipment (PPE) as Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the required PPE for various tasks involving this compound. It is crucial to inspect all PPE for integrity before each use.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile gloves. For extended handling, consider butyl rubber gloves. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood. For large quantities, a NIOSH-approved half-face respirator with organic vapor and particulate cartridges is recommended. |
| Handling and in-vitro/in-vivo Administration | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile or butyl rubber gloves. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | All manipulations should be performed within a certified chemical fume hood or appropriate containment device. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty butyl rubber gloves over nitrile gloves. | Chemical-resistant disposable coveralls and shoe covers. | A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills. |
| Waste Disposal | Tightly fitting safety goggles. | Double-gloving with nitrile or butyl rubber gloves. | Full-length lab coat with tight cuffs and closed-toe shoes. | Work within a certified chemical fume hood. |
The rationale for double-gloving is to provide a primary barrier and a secondary, clean layer that can be removed in case of contamination without exposing the skin. The use of a chemical fume hood is non-negotiable to prevent the inhalation of fine powders.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following protocol outlines a self-validating system for handling this compound, from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled.
2. Engineering Controls and Preparation:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Cover the work surface with disposable, plastic-backed absorbent pads to contain any minor spills.
-
Ensure that an eyewash station and safety shower are readily accessible.
3. Handling the Chemical:
-
Before handling, don all required PPE as specified in the table above.
-
When weighing the solid, use a dedicated spatula and weigh boat. Handle the compound gently to avoid generating dust.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond handling to include robust spill and disposal protocols.
Spill Management:
-
Minor Spill (Solid): Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid generating dust. Place the collected material in a labeled, sealed container for hazardous waste disposal.
-
Minor Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Waste Disposal: Contaminated materials and waste must be handled as hazardous waste.
-
Waste Collection: Collect all waste material (solid, liquid, and contaminated disposables) in suitable, clearly labeled, and sealed containers.
-
Disposal of Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
-
Final Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste program. Do not dispose of this chemical down the drain or in the regular trash.[4]
By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and enabling the continued advancement of your critical research.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
